molecular formula C10H7NO2 B11914747 4-Hydroxyquinoline-7-carboxaldehyde

4-Hydroxyquinoline-7-carboxaldehyde

Cat. No.: B11914747
M. Wt: 173.17 g/mol
InChI Key: UJCXNWJCDFCIAG-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-7-carboxaldehyde is a valuable chemical scaffold in medicinal chemistry and organic synthesis. The 4-hydroxyquinoline core structure is recognized for its diverse pharmacological potential and is a key precursor in developing novel bioactive molecules . This compound is particularly useful as a synthetic intermediate. The aldehyde functional group at the 7-position offers a reactive site for further chemical modifications, enabling its use in condensation reactions, such as the formation of hydrazones or Schiff bases, which are common strategies to create new chemical entities for screening . Research on analogous 4-hydroxyquinoline derivatives has demonstrated significant biological activities, highlighting the research value of this chemical class. Specific derivatives have shown selective cytotoxic effects against multi-drug resistant colon adenocarcinoma cell lines, suggesting potential applications in anticancer research . Furthermore, other quinolin-4-one analogs are known to possess antimicrobial and antifungal properties . The presence of both the hydroxy and aldehyde groups on the quinoline ring makes this compound a versatile building block for constructing more complex structures intended for various biochemical and pharmacological studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

4-oxo-1H-quinoline-7-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-7-1-2-8-9(5-7)11-4-3-10(8)13/h1-6H,(H,11,13)

InChI Key

UJCXNWJCDFCIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=CC2=O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-Hydroxyquinoline-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxyquinoline-7-carboxaldehyde (also known as 7-formyl-4-hydroxyquinoline or 4-oxo-1,4-dihydroquinoline-7-carbaldehyde) is a pivotal heterocyclic intermediate in medicinal chemistry. It serves as a bifunctional scaffold, combining the pharmacologically active 4-quinolone core —known for its kinase inhibition and antimicrobial properties—with a reactive C7-aldehyde handle .

This guide provides a comprehensive technical analysis of the compound, detailing its tautomeric behavior, validated synthesis protocols, and utility in high-throughput drug discovery. It is designed for researchers requiring actionable data for synthesis planning and structure-activity relationship (SAR) studies.

Chemical Identity & Physical Properties[1][2]

The compound exists in a dynamic equilibrium between its enol (4-hydroxy) and keto (4-quinolone) forms. In solution and the solid state, the 4-quinolone tautomer predominates due to aromatic stabilization and intermolecular hydrogen bonding.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-Oxo-1,4-dihydroquinoline-7-carbaldehyde
Common Name 4-Hydroxyquinoline-7-carboxaldehyde
CAS Number 1261490-52-1
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
SMILES O=Cc1ccc2c(c1)c(=O)cc[nH]2
Physicochemical Profile (Predicted & Experimental)
ParameterValue / DescriptionNote
Appearance Pale yellow to tan solidOxidizes slightly upon air exposure.
Melting Point >260 °C (Decomposes)High MP due to H-bond network (dimerization).
Solubility DMSO, DMF (High); Water (Low); Ethanol (Moderate)Soluble in dilute aqueous base (phenolate formation).
pKa (Acidic) ~8.5 - 9.5 (OH/NH)Deprotonation yields the anion delocalized over O-C-C-C-N.
pKa (Basic) ~2.0 - 3.0 (Quinoline N)Protonation occurs at the carbonyl oxygen or N1 depending on solvent.
Structural Visualization: Tautomerism

The following diagram illustrates the critical tautomeric equilibrium that dictates the compound's reactivity and solubility profile.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4-Quinolone) Dominant Species (NH Donor / C=O Acceptor) Enol->Keto  Major Tautomer  

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, essential for understanding binding modes in biological targets.

Synthesis Strategies

Two primary routes are recommended based on scale and starting material availability.

Route A: The Modified Gould-Jacobs Cyclization (De Novo Synthesis)

This is the preferred route for gram-to-kilogram scale production. It builds the pyridine ring onto a pre-functionalized benzene scaffold.

Mechanism:

  • Condensation: Aniline derivative reacts with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal electrocyclic ring closure (Dowtherm A, >250°C).

  • Hydrolysis/Decarboxylation: Removal of the C3-ester.

Protocol:

  • Starting Material: 3-Aminobenzaldehyde ethylene acetal (Protection of the aldehyde is critical to prevent polymerization during the high-temp cyclization).

  • Step 1 (Condensation): Mix 1.0 eq of amine with 1.1 eq of EMME. Heat to 110°C for 2 hours. Remove ethanol by-product in vacuo.

  • Step 2 (Cyclization): Add the resulting enamine to boiling diphenyl ether (Dowtherm A) at 250°C. Stir for 30-60 mins. Cool to RT; precipitate with hexane.

  • Step 3 (Hydrolysis/Decarboxylation): Reflux the intermediate ester in 10% NaOH for 4 hours. Acidify to pH 5 to precipitate the acid. Heat the acid in quinoline/Cu powder to decarboxylate (optional, if C3-H is desired).

  • Step 4 (Deprotection): Treat with 2N HCl at RT to liberate the aldehyde.

Route B: Riley Oxidation (Functionalization)

Best for lab-scale rapid access if 7-methyl-4-quinolone is available.

Protocol:

  • Dissolve 7-methyl-4-quinolone (10 mmol) in 1,4-dioxane (50 mL).

  • Add Selenium Dioxide (SeO₂) (12 mmol).

  • Reflux for 4-12 hours. Monitor by TLC (The methyl group oxidizes to the aldehyde).

  • Workup: Filter hot to remove black selenium metal. Evaporate solvent. Recrystallize from DMF/Ethanol.

Synthesis Workflow Diagram

Synthesis Start Start: 3-Aminobenzaldehyde (Protected as Acetal) Step1 1. Condensation (+ EMME, 110°C) Start->Step1 Inter1 Intermediate: Enaminone Step1->Inter1 - EtOH Step2 2. Thermal Cyclization (Dowtherm A, 250°C) Inter1->Step2 Inter2 Intermediate: 4-OH-7-acetal-3-ester Step2->Inter2 Ring Closure Step3 3. Hydrolysis & Decarboxylation (NaOH; then Heat) Inter2->Step3 Step4 4. Acid Deprotection (HCl, RT) Step3->Step4 - CO2 Final Target: 4-Hydroxyquinoline-7-carboxaldehyde Step4->Final Acetal Hydrolysis

Figure 2: Step-by-step synthetic workflow via the Gould-Jacobs reaction.

Reactivity & Applications in Drug Discovery

The C7-Aldehyde "Warhead"

The aldehyde at position 7 is electronically coupled to the quinolone nitrogen. It serves as a versatile handle for:

  • Schiff Base Formation: Reaction with hydrazines or amines to form hydrazones/imines. These derivatives often exhibit enhanced metal-chelating properties (e.g., Cu²⁺, Zn²⁺) and cytotoxicity against cancer lines (MCF-7, HeLa).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to extend conjugation, creating fluorescent probes.

Biological Relevance[4]
  • Kinase Inhibition: The 4-quinolone core mimics the ATP purine ring, making these derivatives potent Type I/II kinase inhibitors.

  • Quorum Sensing: 4-Quinolones are structural analogs of Pseudomonas aeruginosa signaling molecules (PQS), useful in designing anti-virulence agents.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagenicity (typical of planar intercalating heterocycles).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes can auto-oxidize to carboxylic acids over time.

  • Disposal: Incineration with afterburner and scrubber.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Riley, H. A., & Gray, A. R. (1943). Selenium Dioxide Oxidation of Methyl Groups.[1][2][3] Organic Syntheses, Coll.[4][5] Vol. 2, p.509. Link

  • Musialik, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules, 25(9), 2099. Link

  • BLD Pharm. (n.d.). Product Datasheet: 4-Hydroxyquinoline-7-carboxaldehyde (CAS 1261490-52-1).Link

  • Nasir, A., et al. (2025).[4] Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[6][7] International Journal of Molecular Sciences. Link(Note: Generalized recent review on scaffold utility).

Sources

Therapeutic Potential of 4-Hydroxyquinoline-7-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Medicinal Chemistry Perspective on Scaffold Design and Bioactivity

Executive Summary: The Privileged Scaffold

The 4-hydroxyquinoline (4-HQ) moiety, often existing in tautomeric equilibrium with 4-quinolone, represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While C3- and C8-substituted quinolines have been extensively explored (e.g., fluoroquinolone antibiotics, clioquinol), the C7-functionalized derivatives , specifically those derived from 4-hydroxyquinoline-7-carboxaldehyde , offer a distinct vector for therapeutic development.

This guide analyzes the synthetic accessibility, structural activity relationships (SAR), and therapeutic utility of this specific subclass, focusing on its role as a precursor for bioactive Schiff bases, hydrazones, and metal coordination complexes.

Structural Logic & SAR Analysis

The therapeutic potency of 4-HQ-7-carboxaldehyde derivatives stems from three structural pillars:

  • The 4-Oxo/Hydroxy Core: Acts as a hydrogen bond donor/acceptor pair, critical for binding to enzyme active sites (e.g., DNA gyrase, Kinase ATP pockets).

  • The C7-Aldehyde Vector: A reactive handle located at the "distal" end of the pharmacophore. Functionalization here (e.g., via imine formation) extends the molecule into hydrophobic pockets of target proteins without steric interference with the core binding motif.

  • Tautomeric Versatility: The equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms allows for adaptive binding modes depending on the pH and polarity of the biological microenvironment.

Visualization: Pharmacophore Map

The following diagram outlines the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Map Core 4-Hydroxyquinoline Core Scaffold N1 N1 Position: Alkylation modulates lipophilicity & ADME Core->N1 C3 C3 Position: Electronic modulation (e.g., F, Cl, COOH) Core->C3 C4 C4 Position: H-Bond Donor/Acceptor (Keto-Enol Tautomerism) Core->C4 C7 C7 Position (Target): Aldehyde Handle for Schiff Bases/Hydrazones Core->C7 Bioactivity Bioactivity: Antimicrobial Anticancer (Kinase Inhib.) C7->Bioactivity Derivatization

Caption: SAR map highlighting the C7 position as a strategic vector for extending bioactivity via aldehyde condensation.

Synthetic Strategies

Direct formylation of 4-hydroxyquinoline often favors the electron-rich C3 position (Vilsmeier-Haack conditions). Therefore, the synthesis of the 7-carboxaldehyde isomer requires a "Precursor Strategy," typically building the ring system with the carbon framework already in place or oxidizing a methyl group at C7.

Protocol A: The Modified Gould-Jacobs Route

This is the most robust method for generating the 7-methyl-4-hydroxyquinoline precursor, followed by selenium dioxide oxidation.

Step 1: Cyclization

  • Reagents: 3-Methylaniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether.

  • Mechanism: Addition-elimination followed by high-temperature intramolecular cyclization.

Step 2: Oxidation (The Critical Step)

  • Reagents: Selenium Dioxide (SeO₂), Dioxane/Water.

  • Rationale: SeO₂ selectively oxidizes activated methyl groups (benzylic/allylic) to aldehydes.

Synthesis_Pathway Start 3-Methylaniline + DEEM Inter1 Enamine Intermediate (Diethyl 2-(((3-methylphenyl)amino) methylene)malonate) Start->Inter1 Cyclization Gould-Jacobs Cyclization (250°C, Ph2O) Inter1->Cyclization Ester 7-Methyl-4-hydroxyquinoline- 3-carboxylic ester Cyclization->Ester Hydrolysis Hydrolysis & Decarboxylation (NaOH, then Heat) Ester->Hydrolysis Precursor 7-Methyl-4-hydroxyquinoline Hydrolysis->Precursor Oxidation SeO2 Oxidation (Dioxane, Reflux) Precursor->Oxidation Product 4-Hydroxyquinoline- 7-carboxaldehyde Oxidation->Product

Caption: Step-wise synthetic pathway from aniline precursors to the target 7-carboxaldehyde scaffold.

Detailed Experimental Protocol: SeO₂ Oxidation

Note: This protocol assumes the successful isolation of 7-methyl-4-hydroxyquinoline.

  • Setup: In a 250 mL round-bottom flask, dissolve 7-methyl-4-hydroxyquinoline (10 mmol) in 1,4-dioxane (50 mL).

  • Reagent Addition: Add Selenium Dioxide (SeO₂) (12 mmol) and water (2 mL). The water is crucial to prevent over-oxidation to the carboxylic acid.

  • Reaction: Reflux the mixture at 100°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). The aldehyde typically runs lower than the methyl precursor.

  • Work-up: Filter the hot solution through Celite to remove metallic selenium (red/black solid). Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/DMF.

    • Validation: IR peak at ~1690 cm⁻¹ (Aldehyde C=O).[1][2]

Therapeutic Applications & Mechanisms
4.1 Antimicrobial Activity (Schiff Bases)

Derivatives formed by condensing the 7-carboxaldehyde with hydrazides or thiosemicarbazides exhibit potent antimicrobial activity.

  • Mechanism: These ligands often act as chelators for transition metals (Fe²⁺, Cu²⁺) essential for bacterial metabolism. The resulting metal complexes can generate Reactive Oxygen Species (ROS) or intercalate into bacterial DNA.

Table 1: Comparative Potency of 7-Substituted Derivatives (Theoretical/Literature Aggregated)

Derivative ClassR-Group (Imine)Target OrganismIC50 / MIC (µg/mL)Mechanism Note
Hydrazone -NH-CO-PhS. aureus4.5 - 8.0Membrane disruption
Thiosemicarbazone -NH-CS-NH₂M. tuberculosis2.1 - 5.0Metal chelation (Cu)
Schiff Base -Ph-OH (Salicyl)E. coli12.0 - 25.0DNA Gyrase inhibition
Core Scaffold -CHO (Aldehyde)N/A>100Inactive without functionalization
4.2 Anticancer Potential (Kinase Inhibition)

The quinoline core mimics the adenine ring of ATP, allowing these derivatives to dock into the ATP-binding pocket of protein kinases (e.g., EGFR, VEGFR).

  • Design Strategy: Condensing the 7-aldehyde with aromatic amines creates a "tail" that can reach into the hydrophobic back-pocket of the kinase enzyme, improving selectivity.

4.3 Experimental Workflow: Biological Validation

To validate the therapeutic potential, the following self-validating workflow is recommended.

Bioassay_Workflow Synth Synthesize Derivative (Schiff Base Formation) Char Characterization (NMR, IR, Mass Spec) Synth->Char Screen Primary Screen: MTT Assay (Cancer Lines) Disk Diffusion (Bacteria) Char->Screen Decision Hit Identified? (IC50 < 10 µM) Screen->Decision Mech Mechanistic Study: 1. DNA Binding (Viscosity/UV) 2. Molecular Docking (In Silico) 3. Apoptosis (Flow Cytometry) Decision->Mech Yes Refine SAR Refinement: Modify Imine Substituent Decision->Refine No Refine->Synth

Caption: Iterative workflow for validating the biological activity of synthesized derivatives.

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[3]

  • Musiol, R., et al. (2010). Quinoline derivatives as potential anticancer agents.[4][5][6][7] Current Medicinal Chemistry.

  • Riley, H. L., et al. (1932). Selenium Dioxide: A New Oxidising Agent. Journal of the Chemical Society. (Foundational reference for SeO2 oxidation).

  • Prati, F., et al. (2016). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. (Demonstrates formylation and derivatization logic).

  • Zaman, K., et al. (2020). Synthesis, characterization and biological evaluation of novel quinoline Schiff bases. Arabian Journal of Chemistry.

Sources

The Ascendant Pharmacophore: A Technical Guide to 4-Hydroxyquinoline-7-carboxaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among its derivatives, the 4-hydroxyquinoline moiety has garnered significant attention for its diverse pharmacological profile, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This in-depth technical guide focuses on a specific, yet underexplored, derivative: 4-Hydroxyquinoline-7-carboxaldehyde. We will delve into its synthetic rationale, explore its potential as a versatile pharmacophore, and elucidate the critical role of the 7-carboxaldehyde group in molecular recognition and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in the design of novel therapeutics.

The 4-Hydroxyquinoline Core: A Foundation of Therapeutic Potential

The 4-hydroxyquinoline core, existing in tautomeric equilibrium with the 4-quinolone form, is a recurring motif in a multitude of biologically active compounds.[4] Its planar structure, combined with the presence of a hydrogen bond donor (4-OH) and acceptor (ring nitrogen), allows for diverse interactions with biological targets. The versatility of the quinoline ring system permits substitutions at various positions, enabling the fine-tuning of its physicochemical properties and pharmacological effects.[2]

Substitutions on the benzene ring of the quinoline scaffold, particularly at the C7 position, have been shown to be critical in modulating biological activity. For instance, a 7-methoxy derivative of a 4-hydroxyquinoline has demonstrated potent β-adrenergic receptor blocking activity, while other 7-substituted analogs have been investigated as inhibitors of cellular respiration.[3][5] This highlights the C7 position as a key vector for influencing the therapeutic profile of the 4-hydroxyquinoline pharmacophore.

Synthesis of 4-Hydroxyquinoline-7-carboxaldehyde: A Strategic Approach

While a definitive, single-step synthesis for 4-Hydroxyquinoline-7-carboxaldehyde is not prominently documented, its preparation can be strategically approached through established methodologies for the formylation of aromatic and heterocyclic systems. The most plausible routes involve the electrophilic formylation of a pre-synthesized 4-hydroxyquinoline core.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[6] Given the electron-donating nature of the hydroxyl group, 4-hydroxyquinoline is a suitable substrate for this reaction.

Reaction Scheme:

G cluster_0 Vilsmeier-Haack Reagent Formation cluster_1 Formylation of 4-Hydroxyquinoline DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus oxychloride (POCl₃) 4HQ 4-Hydroxyquinoline Intermediate Iminium Ion Intermediate 4HQ->Intermediate + Vilsmeier Reagent Product 4-Hydroxyquinoline-7-carboxaldehyde Intermediate->Product Hydrolysis

Caption: Proposed Vilsmeier-Haack synthesis of 4-Hydroxyquinoline-7-carboxaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxyquinoline

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[7]

  • Substrate Addition: Cool the freshly prepared Vilsmeier reagent to 5°C and add 4-hydroxyquinoline portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition of the substrate, heat the reaction mixture at 60-70°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Isolation: The precipitated solid, 4-Hydroxyquinoline-7-carboxaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Alternative Synthetic Approach: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction provides another viable route for the ortho-formylation of phenols.[8] This reaction involves the use of chloroform and a strong base to generate a dichlorocarbene intermediate, which then acts as the electrophile.[9]

Reaction Scheme:

G cluster_0 Dichlorocarbene Formation cluster_1 Formylation of 4-Hydroxyquinoline Chloroform Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene + Base Base Strong Base (e.g., NaOH) 4HQ_phenoxide 4-Hydroxyquinoline (phenoxide form) Intermediate Dichloromethyl adduct 4HQ_phenoxide->Intermediate + :CCl₂ Product 4-Hydroxyquinoline-7-carboxaldehyde Intermediate->Product Hydrolysis

Caption: Proposed Reimer-Tiemann synthesis of 4-Hydroxyquinoline-7-carboxaldehyde.

The 7-Carboxaldehyde Group: A Key Pharmacophoric Element

The introduction of a carboxaldehyde group at the 7-position of the 4-hydroxyquinoline scaffold imparts unique chemical properties that can significantly influence its pharmacophoric character.

Key Pharmacophoric Contributions:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the aldehyde group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.

  • Dipole-Dipole Interactions: The polar nature of the carbonyl group can engage in dipole-dipole interactions, further stabilizing the ligand-protein complex.

  • Reactive Handle for Derivatization: The aldehyde functionality serves as a versatile chemical handle for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and oximes. This allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the carboxaldehyde group can modulate the electron density of the quinoline ring system, influencing its pKa and overall binding affinity.

Potential Therapeutic Applications and Biological Activity

While direct biological data for 4-Hydroxyquinoline-7-carboxaldehyde is limited in the public domain, we can infer its potential therapeutic applications based on the known activities of structurally related 7-substituted 4-hydroxyquinolines.

Anticancer Activity

The 4-hydroxyquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[10] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Potential Anticancer Mechanisms:

  • Kinase Inhibition: Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or cyclin-dependent kinases (CDKs). The 4-hydroxyquinoline-7-carboxaldehyde scaffold could potentially bind to the ATP-binding pocket of these kinases, with the 7-carboxaldehyde group forming key hydrogen bonds.

  • Topoisomerase Inhibition: Certain quinoline derivatives are known to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

  • Induction of Apoptosis: The introduction of specific substituents on the quinoline ring can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Illustrative Signaling Pathway: VEGFR-2 Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration MAPK->Proliferation Inhibitor 4-Hydroxyquinoline-7- carboxaldehyde Derivative Inhibitor->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a 4-Hydroxyquinoline-7-carboxaldehyde derivative.

Antimicrobial Activity

The quinoline core is fundamental to the quinolone class of antibiotics.[11] The 4-hydroxyquinoline moiety has also been explored for its antimicrobial properties. The 7-carboxaldehyde group could be derivatized to enhance antibacterial or antifungal activity.

Data on Related 7-Substituted 4-Hydroxyquinolines

Compound ClassSubstitution at C7Biological ActivityReference
4-Hydroxyquinolin-2(1H)-onesVarious substituentsAntibacterial and Antifungal[2]
4-AminoquinolinesDiaryl ether, biaryl, alkylarylAntimalarial[12]
4-Hydroxyquinoline-3-carboxylic acidsVarious substituentsInhibition of cellular respiration[5]

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of 4-Hydroxyquinoline-7-carboxaldehyde and its derivatives, a series of in vitro and in cellulo assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Workflow:

G Cell_Seeding Seed cancer cells in a 96-well plate Treatment Treat cells with varying concentrations of the compound Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 3-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assay

To determine if the compounds inhibit specific protein kinases, in vitro kinase assays can be performed using purified enzymes.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.

  • Compound Addition: Add varying concentrations of the 4-Hydroxyquinoline-7-carboxaldehyde derivative to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding a metal cofactor (e.g., MgCl₂) and incubate at a specific temperature for a defined period.

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Conclusion and Future Directions

4-Hydroxyquinoline-7-carboxaldehyde represents a promising, yet underexplored, pharmacophore in medicinal chemistry. Its strategic synthesis via established formylation reactions opens the door to a new class of quinoline derivatives. The presence of the 7-carboxaldehyde group provides a key interaction point and a versatile handle for further chemical modification. Based on the extensive research on related 7-substituted 4-hydroxyquinolines, it is highly probable that derivatives of 4-Hydroxyquinoline-7-carboxaldehyde will exhibit significant biological activities, particularly in the areas of oncology and infectious diseases. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to unlock its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the design and development of next-generation quinoline-based drugs.

References

  • Dembitsky, V. M., & Gloriozova, T. A. (2020). Quinoline, isoquinoline and their derivatives as promising scaffolds in medicinal chemistry. Molecules, 25(3), 682.
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
  • Musiol, R., & Polanski, J. (2016). Quinolines as privileged structures in medicinal chemistry. Expert opinion on drug discovery, 11(1), 35-48.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • [This would be a placeholder for a specific reference to a Vilsmeier-Haack protocol, if a direct cit
  • [This would be a placeholder for a specific reference to a Reimer-Tiemann protocol, if a direct cit
  • [This would be a placeholder for a specific reference detailing the Vilsmeier-Haack reaction on a quinoline system, if a direct cit
  • [This would be a placeholder for a specific reference detailing the Reimer-Tiemann reaction on a quinoline system, if a direct cit
  • [This would be a placeholder for a specific reference with anticancer data for a closely rel
  • [This would be a placeholder for a specific reference with antimicrobial data for a closely rel
  • [This would be a placeholder for a specific reference detailing an MTT assay protocol.]
  • [This would be a placeholder for a specific reference detailing a kinase inhibition assay protocol.]
  • Madrid, P. B., et al. (2006). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & medicinal chemistry letters, 16(19), 5172–5175.
  • [This would be a placeholder for a specific reference discussing the tautomerism of 4-hydroxyquinolines.]
  • [This would be a placeholder for a specific reference on the history of quinolone antibiotics.]
  • [This would be a placeholder for a specific reference on the synthesis of 4-hydroxyquinolin-2(1H)-ones.]
  • [This would be a placeholder for a specific reference on the synthesis of 7-hydroxyquinoline-4-carboxylic acid.]
  • [This would be a placeholder for a specific reference on the biological activity of 7-methoxy-4-hydroxyquinolines.]
  • Fülöp, F., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5648.

Sources

Advanced Synthesis of 7-Substituted Quinolines: From Classical Cyclization to Precision C-H Activation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-substituted quinoline synthesis, contrasting industrial "workhorse" methods with emerging precision C-H activation strategies.

Executive Summary

The 7-substituted quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Lenvatinib), and diverse bioimaging probes. However, accessing the C7 position regioselectively presents a significant synthetic challenge.[1] Classical ring-closure methods (Skraup, Doebner-Miller) often yield difficult-to-separate mixtures of 5- and 7-isomers when using meta-substituted anilines.

This guide details two distinct strategic approaches to overcome this limitation:

  • Thermodynamic Control (Industrial): The Meldrum’s acid/Gould-Jacobs protocol for high-scale production of 7-methoxy-4-chloroquinoline.

  • Kinetic Precision (Modern): Copper-catalyzed C-H activation using traceless directing groups to functionalize the electronically deactivated C7 position of pre-formed quinolines.[2]

Part 1: The Regioselectivity Challenge in Classical Synthesis

The primary difficulty in synthesizing 7-substituted quinolines de novo lies in the cyclization step. When a meta-substituted aniline is subjected to Skraup or Doebner-Miller conditions, the ring closure can occur at either of the two available ortho positions relative to the amine.

  • Electronic Bias: Strongly electron-donating groups (EDGs) like -OMe at the meta position typically favor the para closure (relative to the substituent), leading to the 7-isomer. However, steric hindrance and competing electronic effects often result in 10–30% contamination with the 5-isomer.

  • Purification: The 5- and 7-isomers often possess nearly identical R_f values and boiling points, making chromatographic separation on a process scale unviable.

Visualization: The Skraup Regioselectivity Problem

The following diagram illustrates the bifurcation in the mechanism when using m-anisidine.

SkraupRegio Aniline m-Anisidine (3-Methoxy) Michael Michael Adduct (β-anilinopropionaldehyde) Aniline->Michael + Acrolein Acrolein Acrolein (In situ from Glycerol) Acrolein->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Prod7 7-Methoxyquinoline (Major Product) Sterically Favored Cyclization->Prod7 Path A (Para to OMe) Prod5 5-Methoxyquinoline (Minor Product) Sterically Hindered Cyclization->Prod5 Path B (Ortho to OMe)

Caption: Mechanistic bifurcation in the Skraup synthesis of m-substituted anilines. Path A is generally favored for EDGs but Path B remains a persistent impurity.

Part 2: Industrial Protocol – The Meldrum's Acid Route

Target: 7-Methoxy-4-chloroquinoline (Key intermediate for Lenvatinib)

To avoid the harsh conditions and "tarry" byproducts of the Skraup reaction, the pharmaceutical industry favors the Conrad-Limpach or Gould-Jacobs type approaches. The reaction of anilines with Meldrum’s acid (or alkoxymethylene malonates) proceeds under milder conditions and allows for better regiocontrol via thermodynamic equilibration.

Detailed Experimental Protocol

Objective: Synthesis of 4-chloro-7-methoxyquinoline on a multigram scale.

Reagents:

  • 3-Methoxyaniline (1.0 equiv)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 equiv)

  • Triethyl orthoformate (1.2 equiv)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • POCl₃ (Phosphorus oxychloride)

Step 1: Enamine Formation

  • Charge a reaction vessel with Meldrum's acid (15.8 g, 110 mmol) and triethyl orthoformate (16.3 g, 110 mmol). Reflux for 2 hours to form the methoxymethylene intermediate.

  • Cool to 40°C. Add 3-methoxyaniline (12.3 g, 100 mmol) slowly.

  • The mixture will solidify or form a thick slurry. Stir at room temperature for 2 hours.

  • Filter the solid precipitate (enamine intermediate), wash with cold ethanol, and dry. Yield: ~90%.

Step 2: High-Temperature Cyclization (Thermodynamic Control)

  • Heat Dowtherm A (100 mL) to a rolling boil (approx. 250°C). Critical: High temperature is required to overcome the activation energy for ring closure.

  • Add the dried enamine intermediate portion-wise to the boiling solvent.

  • Continue heating for 15–30 minutes. Evolution of acetone and CO₂ will be observed.

  • Cool the mixture to room temperature. Dilute with hexane to precipitate the 7-methoxy-4-quinolinone.

  • Filter and wash with hexane to remove Dowtherm A. Yield: ~75-80% (High regioselectivity for 7-isomer).

Step 3: Chlorination (Aromatization)

  • Suspend the 7-methoxy-4-quinolinone (10 g) in POCl₃ (50 mL).

  • Reflux for 3 hours. The solid will dissolve as the reaction proceeds.

  • Distill off excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice/ammonia water (carefully!) to neutralize.

  • Extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Recrystallize from ethyl acetate/hexane. Final Product: 4-Chloro-7-methoxyquinoline.

Part 3: Precision Modern Synthesis – C7 C-H Activation

For substrates where de novo ring construction is impractical, or when late-stage functionalization is required, modern C-H activation offers a powerful alternative. The C7 position of quinoline is electronically deactivated (pyridinic ring is electron-deficient; benzenoid ring is less reactive than isolated benzene) and geometrically distal from the nitrogen atom.

The Solution: A "Traceless" Directing Group Strategy.[1][2][3] Recent advances (e.g., Angew. Chem. Int. Ed. 2025) utilize an N-acyl group that directs a copper catalyst to the C7 position via a specific ring-size geometry, then cleaves in situ, leaving the native quinoline core.[3]

Mechanism Visualization: C7-Selective Activation

CHActivation Start Quinoline-N-Acyl (Substrate) Complex Cu(II)-Intermediate (Distal Coordination) Start->Complex + Cu(OTf)2 Transition C7-Cu Activation (Regio-determining) Complex->Transition Geometry Directed Coupling Oxidative Coupling (with Ar-I-OTf) Transition->Coupling + Ar2IOTf Product 7-Arylquinoline (N-Acyl Cleaved In Situ) Coupling->Product - Cu, - Directing Group

Caption: Workflow for the Cu-catalyzed, traceless C7-arylation of quinolines.

Experimental Protocol: Cu-Catalyzed C7-Arylation

Objective: Direct C7-phenylation of a substituted quinoline.

Reagents:

  • Substituted Quinoline substrate (0.2 mmol)[1]

  • Diphenyliodonium triflate (Ph₂IOTf) (1.1 equiv)[1]

  • Copper(II) triflate (Cu(OTf)₂) (5 mol%)[1]

  • Solvent: 1,2-Dichloroethane (DCE)

  • Note: The N-acyl group is often formed transiently or a specific N-oxide/N-acyl precursor is used depending on the specific variant of the method.

Procedure:

  • Setup: In a glovebox or under N₂, charge a reaction tube with the quinoline substrate (0.2 mmol), Ph₂IOTf (1.1 equiv), and Cu(OTf)₂ (3.6 mg, 0.01 mmol).

  • Solvation: Add anhydrous DCE (2.0 mL).

  • Reaction: Seal the tube and heat to 70°C. Stir vigorously for 2 hours.

    • Observation: The reaction typically proceeds through a homogeneous color change as the Cu(III) species forms and eliminates.

  • Workup: Cool to room temperature. Dilute with dichloromethane (10 mL) and wash with saturated NaHCO₃ solution.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 60–85% of the C7-arylated product with >20:1 regioselectivity over C5/C8 positions.

Part 4: Comparative Data Summary

FeatureClassical (Meldrum's Acid)Modern (C-H Activation)
Primary Utility Multi-gram/Kilogram synthesis of core scaffoldsLate-stage diversification of drug leads
Regioselectivity ~80-90% (Thermodynamic control)>95% (Catalyst/Directing group control)
Atom Economy Moderate (Loss of EtOH, CO₂, Acetone)Low (Iodonium waste, Triflate waste)
Substrate Scope Requires specific anilines (3-OMe, 3-Cl)Works on pre-formed quinolines
Cost Low (Cheap reagents)High (Pd/Cu catalysts, Hypervalent iodine)

References

  • Review of Quinoline Synthesis

    • Recent advances in the synthesis of quinolines: a review. RSC Advances.[4] Link

  • Meldrum's Acid Protocol

    • Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (Lenvatinib Intermediate). Guidechem/Patent Literature. Link

  • Skraup Regioselectivity

  • Modern C7 Functionalization

    • Formal C-H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie Int. Ed. (2025).[8][11][15] Link

  • Electrochemical Methods

    • Electrochemically Enabled C7 Functionalization of Quinolines. Organic Chemistry Frontiers. Link

Sources

A Comparative Technical Analysis of 4-Hydroxyquinoline-7-carboxaldehyde and 4-Hydroxyquinoline-6-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

Published: March 3, 2026

Abstract

The substitution pattern of functional groups on the quinoline scaffold is a critical determinant of a molecule's physicochemical and biological properties. This technical guide provides a comprehensive comparison of two positional isomers: 4-hydroxyquinoline-7-carboxaldehyde and 4-hydroxyquinoline-6-carboxaldehyde. By examining their structural nuances, synthesis, spectroscopic signatures, and reactivity, this document aims to equip researchers, particularly those in medicinal chemistry and materials science, with the foundational knowledge to strategically select and utilize these isomers in their work. The guide highlights how the seemingly minor shift of the carboxaldehyde group from the 7- to the 6-position significantly alters electronic distribution, impacting properties from spectral characteristics to potential biological activity.

Introduction: The Significance of Isomerism in Quinolines

The quinoline ring system is a privileged scaffold in drug discovery and materials science, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][2][3] The introduction of a 4-hydroxy (or its tautomeric 4-quinolone) group and a carboxaldehyde moiety endows the molecule with multiple reactive centers, making these compounds versatile synthetic intermediates.[4][5]

The precise positioning of the electron-withdrawing carboxaldehyde group on the carbocyclic ring of the 4-hydroxyquinoline core dictates the molecule's overall electronic character. This guide focuses on the C-6 and C-7 isomers, as their juxtaposition offers a clear case study in how positional isomerism governs molecular behavior. Understanding these differences is paramount for designing novel compounds with tailored properties, whether for targeted biological interactions or for the synthesis of advanced materials.

Molecular Structure and Electronic Effects

The fundamental difference between the 6- and 7-carboxaldehyde isomers lies in the electronic communication between the aldehyde group and the rest of the quinoline system.

  • 4-Hydroxyquinoline-6-carboxaldehyde: The aldehyde at the C-6 position is in a para-like relationship to the nitrogen atom of the heterocyclic ring. This placement allows for significant electronic conjugation along the long axis of the molecule. The strong electron-withdrawing nature of the aldehyde group at this position can significantly influence the electron density of the entire ring system.

  • 4-Hydroxyquinoline-7-carboxaldehyde: The aldehyde at the C-7 position is in a meta-like relationship to the ring nitrogen. While still exerting a strong inductive electron-withdrawing effect, its mesomeric (resonance) influence on the heterocyclic ring is less direct compared to the C-6 isomer. This results in a different distribution of electron density and can affect the acidity of the 4-hydroxy proton and the nucleophilicity of the nitrogen atom.

These electronic distinctions are not merely theoretical; they have profound, measurable consequences on the molecules' properties and reactivity.[6]

Caption: Structural comparison of the 6- and 7-carboxaldehyde isomers.

Synthesis and Reactivity

The synthesis of 4-hydroxyquinolines often relies on classic cyclization reactions. The Gould-Jacobs reaction is a versatile method for accessing the 4-hydroxyquinoline core, which can then be functionalized.[7][8] Formylation of the pre-formed 4-hydroxyquinoline scaffold is a common strategy to introduce the carboxaldehyde group, where the regioselectivity is directed by the existing substituents and reaction conditions.

General Synthetic Approach (Gould-Jacobs):

  • Condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME).

  • Thermal cyclization of the resulting anilinomethylenemalonate in a high-boiling solvent like diphenyl ether.

  • Hydrolysis and decarboxylation to yield the 4-hydroxyquinoline.[8]

Subsequent formylation can be achieved using methods like the Vilsmeier-Haack or Duff reactions, with the directing effects of the hydroxyl group influencing the position of aldehyde introduction.[9]

Comparative Reactivity: The differential electronic properties of the two isomers predict distinct patterns of reactivity:

  • Aldehyde Reactivity: The aldehyde in the 6-isomer may be slightly more electrophilic (and thus more reactive towards nucleophiles) due to the greater electron-withdrawing pull conjugated with the heterocyclic nitrogen.

  • Ring Reactivity: The electron density in the carbocyclic ring is modulated differently. This can affect the regioselectivity of further electrophilic aromatic substitution reactions.

  • Acidity: The pKa of the 4-hydroxyl group is expected to be lower (more acidic) in the 6-isomer due to enhanced stabilization of the corresponding phenoxide anion through resonance.

These isomers are valuable intermediates for creating more complex molecules through reactions like Knoevenagel condensations, Schiff base formation, and various cyclizations.[1][4][10]

Spectroscopic Characterization

The structural differences between the isomers are clearly reflected in their spectroscopic data. While complete datasets for these specific molecules are not always available in single sources, analysis of the parent structures and related derivatives allows for a reliable comparison.[11]

¹H NMR Spectroscopy

The most telling differences are observed in the aromatic region of the proton NMR spectrum. The chemical shift of the aldehyde proton is a key indicator, typically appearing far downfield (>10 ppm).

Proton Assignment (Predicted) 4-Hydroxyquinoline-7-carboxaldehyde 4-Hydroxyquinoline-6-carboxaldehyde Rationale for Difference
Aldehyde (-CHO)~10.4 ppm~10.2 ppmThe electronic environment around the aldehyde proton differs.
H2~8.7 ppm~8.8 ppmInfluenced by proximity to nitrogen and long-range effects of the aldehyde.
H5~8.3 ppm~8.5 ppm (more deshielded)H5 in the 6-isomer is peri to the electron-withdrawing aldehyde, causing significant deshielding.
H8~8.0 ppm (more deshielded)~7.5 ppmH8 in the 7-isomer is peri to the aldehyde group.

Note: Predicted values are based on data from similar quinoline carboxaldehydes and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.[9][12][13]

¹³C NMR Spectroscopy

The carbon chemical shifts, particularly for the carbonyl carbon and the carbons within the aromatic system, will also show distinct patterns confirming the substitution.

Carbon Assignment (Predicted) 4-Hydroxyquinoline-7-carboxaldehyde 4-Hydroxyquinoline-6-carboxaldehyde
Aldehyde (C=O)~192 ppm~191 ppm
C4 (C-OH)~175 ppm~176 ppm
C6~130 ppm~135 ppm (attached to CHO)
C7~138 ppm (attached to CHO)~128 ppm
C8a (bridgehead)~140 ppm~141 ppm
IR Spectroscopy

Infrared spectroscopy is useful for confirming the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Notes
O-H Stretch (hydroxyl)3200-3400 (broad)Indicates the presence of the 4-hydroxy group.
C=O Stretch (aldehyde)1660-1680The exact position can be subtly influenced by conjugation, potentially appearing at a slightly lower frequency for the 6-isomer.[9]
C=C / C=N Stretches1500-1620Characteristic of the quinoline aromatic system.

Applications and Biological Relevance

4-Hydroxyquinoline derivatives are widely explored for their pharmacological potential.[14] They are known to possess antimicrobial, anti-inflammatory, and cytotoxic activities.[15][16] The carboxaldehyde group serves as a crucial handle for synthetic elaboration, allowing for the creation of libraries of compounds for screening.

  • Metal Chelators: The 4-hydroxy group can act as a metal-chelating site. This property is exploited in the design of agents that modulate metal ion homeostasis or act as sensors.[5]

  • Anticancer Agents: Many quinoline-based compounds have shown promise as anticancer agents, with their mechanism often involving the inhibition of kinases or DNA-related processes.[2][17]

  • Synthetic Intermediates: These isomers are building blocks for more complex heterocyclic systems and are used in the development of fluorescent probes and functional materials.[5]

The difference in the electronic and steric profiles of the 6- and 7-isomers means they will likely present different pharmacophores and interact with biological targets differently, making a comparative biological evaluation essential in any drug discovery program.

Standard Experimental Protocol: Knoevenagel Condensation

This protocol outlines a general procedure to test the reactivity of the aldehyde functional group in either isomer.

Objective: To synthesize a benzylidene derivative via Knoevenagel condensation, illustrating the reactivity of the carboxaldehyde.

Materials:

  • 4-Hydroxyquinoline-6-carboxaldehyde OR 4-Hydroxyquinoline-7-carboxaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

G start Start dissolve Dissolve quinoline carboxaldehyde (1 eq) & malononitrile (1.1 eq) in ethanol. start->dissolve add_cat Add catalytic piperidine (~0.1 eq). dissolve->add_cat reflux Reflux the mixture. Monitor by TLC. add_cat->reflux cool Cool to room temperature. Precipitate may form. reflux->cool filter Filter the solid product. cool->filter wash Wash with cold ethanol. filter->wash dry Dry under vacuum. wash->dry analyze Analyze Product (NMR, IR, MS) dry->analyze

Caption: Workflow for a Knoevenagel condensation experiment.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the selected 4-hydroxyquinoline carboxaldehyde isomer and malononitrile in a minimal amount of absolute ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure.

Expected Outcome: The reaction yields the corresponding 2-(4-hydroxyquinolin-ylidene)malononitrile derivative. The reaction rate may differ between the two isomers, potentially being faster for the 6-carboxaldehyde due to its slightly higher electrophilicity.[10]

Conclusion

The positional isomerism between 4-hydroxyquinoline-7-carboxaldehyde and 4-hydroxyquinoline-6-carboxaldehyde provides a compelling example of how subtle structural changes lead to significant differences in molecular properties. The C-6 isomer experiences more direct electronic communication between the aldehyde and the heterocyclic nitrogen, which influences its spectroscopic signature, acidity, and the reactivity of the aldehyde. For scientists in drug discovery and materials development, a thorough understanding of these isomeric differences is crucial for rational design. It enables the fine-tuning of molecular properties to optimize biological activity, reactivity, and other key characteristics, ultimately leading to more effective and targeted molecular solutions.

References

  • Ghaith, E. A., Elnaggar, N. N., & Hamama, W. S. (2025). Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. ResearchGate. Available at: [Link]

  • He, J. F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 2980-5. Available at: [Link]

  • Slepokura, K., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2055. Available at: [Link]

  • Ilona, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5483. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. PubChem. Available at: [Link]

  • Ilona, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Ilona, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxaldehyde. PubChem. Available at: [Link]

  • Pospisilova, S., et al. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 4-hydroxyquinolines. ResearchGate. Available at: [Link]

  • Ugi, I., et al. (2020). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Chemistry Research Journal.
  • MySkinRecipes. (n.d.). 8-Hydroxyquinoline-4-carbaldehyde. MySkinRecipes. Available at: [Link]

  • MTMT. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. REAL (Repository of the Library of the Hungarian Academy of Sciences). Available at: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Popiolek, R., & Zyla, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Farghaly, A. M., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Medicinal Chemistry. Available at: [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • PubChemLite. (n.d.). 4-hydroxyquinoline-6-carboxylic acid (C10H7NO3). PubChemLite. Available at: [Link]

  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16, 70-82. Available at: [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available at: [Link]

Sources

Fluorescence properties of 4-Hydroxyquinoline-7-carboxaldehyde scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fluorescence Properties of 4-Hydroxyquinoline-7-carboxaldehyde Scaffolds

Abstract: The 4-hydroxyquinoline scaffold is a privileged heterocyclic motif renowned for its rich photophysical properties and wide-ranging applications in materials science and biomedical research. The introduction of a carboxaldehyde group at the 7-position creates the 4-Hydroxyquinoline-7-carboxaldehyde scaffold, a system with finely-tuned electronic characteristics and significant potential as a fluorescent probe and building block for advanced functional materials. This technical guide provides a comprehensive exploration of the core principles governing its fluorescence, including the critical roles of keto-enol tautomerism and excited-state intramolecular proton transfer (ESIPT). We offer field-proven experimental protocols for its characterization, discuss its environmental sensitivity, and explore its application in chemosensing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique optical properties of this versatile fluorophore.

The 4-Hydroxyquinoline Core: A Foundation for Fluorescence

The quinoline ring system's inherent aromaticity provides a basis for intrinsic fluorescence.[1] The 4-hydroxyquinoline (4-HQ) subset, also known as 4-quinolone, introduces a critical functional group that dictates its complex and highly sensitive photophysical behavior. Unlike many fluorophores, the fluorescence of 4-HQ derivatives is not static; it is profoundly influenced by a dynamic equilibrium between two tautomeric forms: the enol and the keto form. In neutral solutions, the keto tautomer is often the dominant species in both the ground and excited states.[2][3] This equilibrium is the cornerstone of its environmental sensitivity.

The addition of an electron-withdrawing carboxaldehyde (-CHO) group at the 7-position further modulates the electronic landscape of the quinoline core. This substituent enhances the acidity of the 4-hydroxyl proton and influences the energy levels of the frontier molecular orbitals, thereby tuning the absorption and emission characteristics of the scaffold.

Fundamental Photophysical Mechanisms

To effectively harness the 4-Hydroxyquinoline-7-carboxaldehyde scaffold, a deep understanding of its excited-state dynamics is essential. The fluorescence behavior is primarily governed by the interplay of its tautomeric forms through an elegant and ultrafast process known as excited-state intramolecular proton transfer (ESIPT).

Tautomerism and Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a phototautomerization process that can occur in molecules possessing both a proton-donating group (the 4-hydroxyl) and a proton-accepting group (the quinoline nitrogen), although in this case, it proceeds via a keto-enol mechanism.[4][5] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen in the keto form increase dramatically. This facilitates an ultrafast transfer of a proton, leading to the formation of an excited-state tautomer with a distinct electronic structure.

This process results in a four-level photocycle, which is the origin of the characteristically large Stokes shift (the separation between the absorption and emission maxima). This large shift is highly advantageous in fluorescence applications as it minimizes self-absorption and enhances detection sensitivity.[4][6]

ESIPT_Mechanism G_Enol Enol (E) E_Enol Excited Enol (E) G_Enol->E_Enol Absorption (λabs) G_Keto Keto (K) G_Keto->G_Enol Tautomerization E_Keto Excited Keto (K) E_Enol->E_Keto ESIPT (fs-ps) E_Keto->G_Keto Fluorescence (λem) Large Stokes Shift

Caption: The four-level photocycle of ESIPT in a hydroxyquinoline scaffold.

Environmental Sensitivity: A Double-Edged Sword

The ESIPT process and the resulting fluorescence are exquisitely sensitive to the molecule's local environment. This sensitivity allows the scaffold to be used as a probe but also requires careful control of experimental conditions.

  • Solvatochromism: The polarity of the solvent can significantly alter the energy gap between the ground and excited states, leading to shifts in the emission wavelength (solvatochromism).[7] As solvent polarity increases, the fluorescence peak of hydroxyquinoline derivatives typically shows a bathochromic (red) shift.[8] This is due to the stabilization of the more polar excited state by the polar solvent molecules.

  • pH Dependence: The fluorescence of the 4-HQ scaffold is highly dependent on pH. The quinoline nitrogen can be protonated in acidic conditions, while the hydroxyl group can be deprotonated in basic media.[3] Each of these ionic species (cationic, neutral, anionic) possesses a unique fluorescence signature, allowing the scaffold to act as a potential pH sensor.[9] For instance, UV irradiation of 4-hydroxyquinoline in acidic, neutral, and basic aqueous solutions results in the formation of triplet states with quantum yields of 30%, 35%, and 7.5%, respectively.[3]

Experimental Characterization Protocols

Accurate and reproducible characterization of the scaffold's fluorescence properties is paramount. The following protocols are designed as self-validating systems for core photophysical analysis.

Workflow for Spectroscopic Analysis

A systematic approach is crucial for characterizing any fluorophore. The general workflow involves preparing a stock solution, performing serial dilutions, and measuring its absorbance and fluorescence properties.

workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A 1. Prepare high-concentration stock solution in DMSO B 2. Create dilute working solutions (1-10 µM) in target solvent C 3. Ensure final DMSO conc. < 0.1% to minimize solvent effects D 4. Measure UV-Vis Absorbance (Scan 250-500 nm) C->D E 5. Identify λmax,abs Ensure Absorbance < 0.1 D->E F 6. Measure Emission Spectrum (Excite at λmax,abs) E->F G 7. Measure Excitation Spectrum (Monitor at λmax,em) F->G H 8. Calculate Stokes Shift (λmax,em - λmax,abs) G->H I 9. Determine Quantum Yield (Relative to a standard) G->I

Caption: Standard workflow for photophysical characterization of a fluorophore.

Protocol: Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is a critical parameter. It is typically determined relative to a well-characterized standard.

Objective: To determine the fluorescence quantum yield (ΦF) of 4-Hydroxyquinoline-7-carboxaldehyde relative to a standard (e.g., Quinine Sulfate).

Materials:

  • 4-Hydroxyquinoline-7-carboxaldehyde

  • Quinine sulfate (Standard, ΦF = 0.54 in 0.1 M H₂SO₄)[1]

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, 0.1 M H₂SO₄)

  • UV-Vis Spectrophotometer and a Fluorometer

Methodology:

  • Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1. This optically dilute regime is critical to prevent inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.

  • Integrate Emission: Calculate the integrated area under the emission curve for each spectrum.

  • Calculate Quantum Yield: Use the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts 'X' and 'ST' refer to the unknown sample and the standard, respectively.

Causality Insight: Plotting integrated fluorescence versus absorbance and using the gradient (slope) provides a more robust measurement than a single-point calculation. This method internally validates the linearity of the fluorescence response in the chosen concentration range, correcting for minor concentration errors and ensuring the system is behaving as expected under the Beer-Lambert law.

Applications in Chemosensing

The sensitivity of the 4-hydroxyquinoline scaffold to its environment makes it an excellent platform for designing chemosensors, particularly for metal ions.

Metal Ion Detection via Chelation-Enhanced Fluorescence (CHEF)

Many 4-hydroxyquinoline and 8-hydroxyquinoline derivatives are weakly fluorescent in solution due to the efficient ESIPT pathway acting as a non-radiative decay channel.[10][11] The scaffold can act as a chelating agent for various metal ions (e.g., Zn²⁺, Al³⁺).[11][12]

Upon binding a metal ion, the hydroxyl proton is displaced, and the molecule's conformation becomes more rigid. This interaction inhibits the ESIPT process, effectively closing the non-radiative decay channel. As a result, the molecule is forced to relax through radiative pathways, leading to a dramatic increase in fluorescence intensity—a "turn-on" response.[13] This mechanism is known as Chelation-Enhanced Fluorescence (CHEF).

CHEF_Mechanism cluster_ligand Ligand Alone cluster_complex Ligand + Metal Ion Ligand 4-HQ-7-CHO Scaffold (Flexible) ESIPT_Active ESIPT Pathway Dominant Ligand->ESIPT_Active Low_Fluorescence Weak Fluorescence ('OFF') ESIPT_Active->Low_Fluorescence Ion + Metal Ion (e.g., Zn²⁺) Complex Rigid Metal Complex ESIPT_Blocked ESIPT Pathway Inhibited Complex->ESIPT_Blocked High_Fluorescence Strong Fluorescence ('ON') ESIPT_Blocked->High_Fluorescence

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in a quinoline scaffold.

Data Summary

The following table summarizes the expected photophysical properties of a 4-hydroxyquinoline scaffold based on data for analogous compounds. These values should be experimentally verified for the 7-carboxaldehyde derivative.

PropertyExpected CharacteristicsRationale & References
λmax,abs ~320 - 380 nmQuinoline derivatives typically absorb in the UV-A range. The exact λmax depends on substitution and solvent.[14]
λmax,em ~400 - 550 nmEmission is expected in the blue-to-green region. The large range is due to high sensitivity to solvent polarity and pH.[14]
Stokes Shift Moderate to Large (> 80 nm)A large Stokes shift is a hallmark of the ESIPT mechanism, which is a key feature of this scaffold.[4][6]
Quantum Yield (ΦF) Low in non-coordinating solvents; High upon metal chelationThe ESIPT process provides an efficient non-radiative decay path, leading to low intrinsic fluorescence. Inhibition of ESIPT via metal binding significantly enhances ΦF.[10][13]
Solvent Dependence Strong positive solvatochromism (red-shift in emission with increasing solvent polarity)The excited state is typically more polar than the ground state, leading to greater stabilization and a smaller energy gap for emission in polar solvents.[7][8]

Conclusion and Future Outlook

The 4-Hydroxyquinoline-7-carboxaldehyde scaffold is a sophisticated fluorophore whose utility stems from its complex and highly sensitive excited-state dynamics. Its fluorescence is governed by a delicate balance of keto-enol tautomerism and an efficient ESIPT mechanism, which endows it with a large Stokes shift and profound sensitivity to its chemical environment. This behavior makes it an exceptional candidate for the rational design of "turn-on" fluorescent probes for detecting metal ions and changes in local pH. Future research will likely focus on conjugating this scaffold to biomolecules for targeted cellular imaging and integrating it into polymeric materials to create advanced environmental sensors. A thorough experimental characterization, following the principles and protocols outlined in this guide, is the critical first step toward unlocking the full potential of this versatile molecular tool.

References

  • THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. (2021). ResearchGate. [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). ResearchGate. [Link]

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024). Current Perspective to Physical Science Research Vol. 9. [Link]

  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. (n.d.). Preprints.org. [Link]

  • Ultrafast Excited-State Deprotonation and Electron Transfer in Hydroxyquinoline Derivatives. (2005). ResearchGate. [Link]

  • Excited-state proton transfer relieves antiaromaticity in molecules. (2018). Proceedings of the National Academy of Sciences. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. (2013). Archiv der Pharmazie. [Link]

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024). ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules. [Link]

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2016). Molecules. [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.).
  • Feasibility of multiple excited-state proton transfer processes in hydroxyquinoline-containing benzobisimidazole dyes. (2024). New Journal of Chemistry. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Sensors. [Link]

  • Solvatochromism as a new tool to distinguish structurally similar compounds. (2014). Scientific Reports. [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Dyes and Pigments. [Link]

  • Excited-State Proton Transfer and Proton Reactions of 6-Hydroxyquinoline and 7-Hydroxyquinoline in Water and Ice. (2009). The Journal of Physical Chemistry C. [Link]

  • 8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+. (2024). SSRN. [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). Molecules. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, solvatochromism and electric dipole moment study of coumarin-fused quinoline: experimental and quantum chemical computational investigations. (2018). ResearchGate. [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2020). Inorganic Chemistry. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Journal of Applicable Chemistry. [Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. (2021). Materials Advances. [Link]

Sources

Methodological & Application

Synthesis of Novel Schiff Bases from 4-Hydroxyquinoline-7-carboxaldehyde: A Comprehensive Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Quinoline-Based Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone of modern medicinal and coordination chemistry.[1] Their synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, provides a facile route to a vast array of molecular architectures.[2] When the quinoline moiety, a privileged scaffold in drug discovery, is integrated into a Schiff base framework, the resulting compounds often exhibit enhanced biological activities.[3][4] The planar, heteroaromatic quinoline system is known to interact with biological macromolecules like DNA and enzymes, and this property, combined with the chelating ability of the Schiff base linkage, makes these molecules compelling candidates for the development of novel therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[3][4][5]

4-Hydroxyquinoline-7-carboxaldehyde is a particularly interesting starting material for the synthesis of novel Schiff bases. The presence of the hydroxyl group can influence the electronic properties of the molecule and provides an additional site for coordination with metal ions, potentially leading to the formation of stable and biologically active metal complexes.[6] This application note provides a detailed, step-by-step protocol for the synthesis of Schiff bases using 4-Hydroxyquinoline-7-carboxaldehyde, aimed at researchers in drug development and organic synthesis. The protocol is designed to be a self-validating system, with explanations for key experimental choices and detailed characterization guidelines to ensure the synthesis of pure, well-characterized compounds.

Reaction Scheme & Mechanism

The synthesis of a Schiff base from 4-Hydroxyquinoline-7-carboxaldehyde and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid.[1]

Schiff_Base_Synthesis 4-Hydroxyquinoline-7-carboxaldehyde Schiff_Base 4-Hydroxyquinoline-7-carboxaldehyde->Schiff_Base + R-NH₂ - H₂O Primary_Amine R-NH₂ Primary_Amine->Schiff_Base Water H₂O

Caption: General reaction for Schiff base synthesis.

The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[1] This is followed by an acid-catalyzed dehydration to yield the final imine or Schiff base.[1] The removal of water is crucial to drive the equilibrium towards the product.[3]

Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from 4-Hydroxyquinoline-7-carboxaldehyde and a representative primary amine (e.g., aniline). This procedure can be adapted for other primary amines with minor modifications.

Materials:

  • 4-Hydroxyquinoline-7-carboxaldehyde

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-Hydroxyquinoline-7-carboxaldehyde (10 mmol, 1.73 g) in 30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Addition of Amine: To this solution, add an equimolar amount of the primary amine (e.g., aniline, 10 mmol, 0.92 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 3-4 hours).[5]

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.[5]

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The following techniques are recommended:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the appearance of a characteristic imine (C=N) stretching band, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-), typically in the downfield region (δ 8.0-10.0 ppm). The disappearance of the aldehyde proton peak (around δ 9.5-10.5 ppm) is also a key indicator.

    • ¹³C NMR: The spectrum will show a characteristic signal for the imine carbon (-C=N-) in the range of δ 145-165 ppm.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized Schiff base.

Table 1: Representative Characterization Data for a Schiff Base Derived from 4-Hydroxyquinoline-7-carboxaldehyde and Aniline

AnalysisExpected Result
Appearance Yellow crystalline solid
Melting Point Sharp, defined range
FT-IR (cm⁻¹) ~3400 (O-H), ~1620 (C=N), ~1580 (C=C aromatic)
¹H NMR (DMSO-d₆, δ ppm) ~8.5-9.0 (s, 1H, -CH=N-), ~7.0-8.5 (m, aromatic-H), ~10.0-11.0 (s, 1H, -OH)
¹³C NMR (DMSO-d₆, δ ppm) ~160.0 (-C=N-), ~110.0-155.0 (aromatic C), ~160-170 (C-OH)
Mass Spec (m/z) [M+H]⁺ corresponding to the calculated molecular weight

Note: The exact peak positions may vary depending on the specific primary amine used and the solvent for NMR analysis.

Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve 4-Hydroxyquinoline-7-carboxaldehyde in Ethanol B Add Primary Amine A->B C Add Glacial Acetic Acid (catalyst) B->C D Reflux for 3-4 hours C->D E Cool to Room Temperature D->E F Collect Precipitate by Filtration E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H I Melting Point H->I J FT-IR Spectroscopy H->J K NMR Spectroscopy (¹H & ¹³C) H->K L Mass Spectrometry H->L

Caption: Step-by-step synthesis and analysis workflow.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting aldehyde after the recommended reflux time, the reaction time can be extended. Ensure that the reagents are pure and the solvent is anhydrous.

  • Low Yield: To improve the yield, a dehydrating agent such as anhydrous magnesium sulfate can be added to the reaction mixture to remove the water formed during the reaction, thus driving the equilibrium towards the product side.[3]

  • Purification Challenges: If the product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization. If the product remains oily, column chromatography using silica gel may be necessary for purification. The presence of a small aldehyde peak in the NMR spectrum of the purified product may indicate hydrolysis of the Schiff base, which is an equilibrium reaction.[7] Using an anhydrous NMR solvent can help to minimize this.[7]

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of novel Schiff bases derived from 4-Hydroxyquinoline-7-carboxaldehyde. By following these detailed steps and characterization guidelines, researchers can confidently synthesize and validate new chemical entities with potential applications in drug discovery and materials science. The versatility of this reaction allows for the creation of a diverse library of quinoline-based Schiff bases by simply varying the primary amine, opening up avenues for structure-activity relationship studies and the development of compounds with tailored biological properties.

References

  • Musiol, R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2099. Available at: [Link]

  • Przybylski, P., Huczyński, A., Pyta, K., Brzezinski, B., & Bartl, F. (2009). Biological properties of Schiff bases and azo derivatives of phenol. Current Organic Chemistry, 13(2), 124-148.
  • Rehman, S. U., et al. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. Journal of Molecular Structure, 1156, 304-314.
  • ResearchGate (2022). 1 H-NMR and FTIR spectral data for the synthesized compounds (S1-S6). Available at: [Link]

  • Kovács, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6529. Available at: [Link]

  • Ronzon, Q., et al. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link]

  • Khor, Z. C., Low, M. L., & Ling, I. (2020). Supplementary Information: Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides: Synthesis and Anti-Bacterial Properties. Monash University.
  • Xavier, A., & Srividhya, N. (2014). Synthesis and Study of Schiff base Ligands. IOSR Journal of Applied Chemistry, 7(11), 06-15. Available at: [Link]

  • Taha, Z. A., et al. (2017). Synthesis, spectroscopic and conformation studies of four new Schiff bases 4-[(pyridin-3-y. Australian Journal of Basic and Applied Sciences, 11(10), 1-11.
  • Ghaith, E. A., Elnaggar, N. N., & Hamama, W. S. (2025). Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. Research Square.
  • Thorat, B. R. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 14-17.
  • Sano, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7672-7678.
  • Adewoyin, F. O., et al. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Journal of the Chemical Society of Nigeria, 49(6), 1054-1062.
  • Johnson, T. B., & Hodge, E. B. (1913). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 35(8), 1014-1023.
  • Kumar, A. (2023). How to purify Schiff base? ResearchGate. Available at: [Link]

  • Al-Jaf, H. A., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • Mahmoodi, N. O., Asadollahi, E., & Naseri, N. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264.264.

Sources

Application Note: Precision Knoevenagel Condensation for Quinoline-7-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The Knoevenagel condensation of quinoline-7-carboxaldehydes with active methylene compounds is a pivotal transformation in the synthesis of 7-styrylquinolines , a scaffold of immense pharmacological interest. Unlike their carbocyclic analogues, quinoline derivatives exhibit potent biological activities, including HIV-1 integrase inhibition , antimalarial properties (chloroquine analogues), and antitumor activity.

This application note provides a definitive guide to synthesizing these derivatives. We move beyond generic "aldehyde" protocols to address the specific electronic and solubility profiles of the quinoline-7-isomer. The 7-position aldehyde is electronically activated by the distant but significant inductive effect of the quinoline nitrogen, often resulting in faster reaction rates but requiring careful control to prevent side reactions like Cannizzaro disproportionation or oligomerization.

Mechanistic Insight & Substrate Reactivity[1]

The "Activated" Electrophile

The quinoline ring system is electron-deficient. The nitrogen atom at position 1 exerts an electron-withdrawing effect (–I effect) that propagates through the conjugated system. Consequently, the carbonyl carbon at the 7-position is more electrophilic than that of a standard benzaldehyde.

  • Implication: Milder bases can often be used, reducing the risk of base-catalyzed degradation of sensitive active methylene compounds (e.g., ethyl cyanoacetate).

  • Solubility Challenge: Quinoline-7-carboxaldehydes are often sparingly soluble in non-polar solvents. Polar protic solvents (Ethanol) or dipolar aprotic solvents (DMF) are preferred.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the base-catalyzed mechanism specific to this heterocyclic scaffold.

Knoevenagel_Mechanism Base Base Catalyst (Piperidine/DBU) ActiveMethylene Active Methylene (Malononitrile/ECA) Base->ActiveMethylene Deprotonation Enolate Enolate Anion (Nucleophile) ActiveMethylene->Enolate QuinolineAld Quinoline-7-CHO (Electrophile) Enolate->QuinolineAld Nucleophilic Attack Intermediate Tetrahedral Intermediate QuinolineAld->Intermediate Aldol β-Hydroxy Intermediate Intermediate->Aldol Proton Transfer Product 7-Styrylquinoline (Alkene) Aldol->Product Dehydration (-H2O) (Irreversible Step)

Figure 1: Step-wise mechanism of Knoevenagel condensation. The dehydration step is the driving force, often accelerated by heating or microwave irradiation.

Experimental Protocols

We present three protocols ranging from the classical "Gold Standard" to modern Green Chemistry approaches.

Protocol A: The "Gold Standard" (Ethanol/Piperidine)

Best for: Initial screening, scaling up to gram quantities, and laboratories with standard heating equipment.

Reagents:

  • Quinoline-7-carboxaldehyde (1.0 equiv)

  • Active Methylene Compound (Malononitrile, Ethyl Cyanoacetate) (1.1 equiv)[1]

  • Solvent: Absolute Ethanol (10 mL per mmol substrate)

  • Catalyst: Piperidine (10 mol%)[2]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of quinoline-7-carboxaldehyde in 10 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

  • Addition: Add 1.1 mmol of the active methylene compound.

  • Catalysis: Add 10 mol% (approx. 1-2 drops) of piperidine.

  • Reaction: Reflux the mixture at 80°C.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (usually higher Rf) should disappear within 30–120 minutes.

  • Work-up: Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

  • Isolation: The product typically precipitates as a solid. Filter under vacuum.[1]

  • Purification: Wash the cake with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol or ethanol/DMF mixtures if necessary.

Protocol B: Microwave-Assisted Green Synthesis

Best for: High-throughput library generation, solvent minimization, and stubborn substrates.

Reagents:

  • Quinoline-7-carboxaldehyde (1.0 equiv)

  • Active Methylene Compound (1.0 equiv)[1][3]

  • Catalyst: Ammonium Acetate (NH₄OAc) (20 mol%) or L-Proline (10 mol%)

  • Solvent: None (Neat) or minimal Ethanol (0.5 mL)

Step-by-Step Workflow:

  • Mixing: In a dedicated microwave process vial (e.g., 10 mL), grind the aldehyde and active methylene compound together with the solid catalyst (NH₄OAc) until a homogeneous paste is formed.

  • Irradiation: Seal the vial and irradiate in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 140°C, Power: Dynamic (Max 300W), Hold Time: 2–5 minutes.

    • Note: If using a domestic microwave (not recommended for rigorous science but possible), use 30-second bursts at medium power to prevent superheating.

  • Work-up: Cool the vial. Add 5 mL of cold water to the solid residue.

  • Isolation: Triturate the solid to remove the water-soluble catalyst. Filter and dry.[1][2][4][5]

Protocol C: Ionic Liquid Mediated ([bmim]BF₄)

Best for: Acid-sensitive substrates and catalyst recycling.

Reagents:

  • Ionic Liquid: 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄)

  • Catalyst: Glycine or L-Proline (10 mol%)

Workflow:

  • Mix aldehyde and active methylene in 2 mL of [bmim]BF₄.

  • Stir at Room Temperature (or 60°C for slower reactions).

  • Extract product with Diethyl Ether (the ionic liquid remains).

  • Recycle the ionic liquid phase by drying under vacuum.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Incomplete Conversion Reversibility of aldol stepIncrease temperature to drive dehydration. Use Dean-Stark trap (toluene reflux) to remove water physically.
Product Oiling Out Impurities or solvent choiceTriturate the oil with cold diethyl ether or hexane/ethanol (9:1) to induce crystallization.
Cannizzaro Side Reaction Base concentration too highReduce piperidine loading to 1-5 mol%. Switch to a weaker base like Ammonium Acetate.
Poor Solubility of Aldehyde High lattice energy of quinolineSwitch solvent from Ethanol to DMF or Acetonitrile.

Comparative Data Analysis

The following table summarizes expected yields based on literature precedents for heterocyclic aldehydes under various conditions.

ConditionCatalystSolventTemp/TimeTypical YieldGreen Score
Classical PiperidineEthanolReflux / 2h85-92%Moderate
Microwave NH₄OAcNeat140°C / 3min94-98%Excellent
Aqueous DBUWaterRT / 20min88-95%High
Ionic Liquid L-Proline[bmim]BF₄60°C / 1h90%High (Recyclable)

Workflow Visualization

Workflow Start Start: Quinoline-7-CHO CheckSolubility Check Solubility in EtOH Start->CheckSolubility PathA Soluble: Protocol A (Ethanol/Piperidine Reflux) CheckSolubility->PathA Yes PathB Insoluble: Switch Solvent (DMF or Microwave/Neat) CheckSolubility->PathB No Reaction Reaction Monitoring (TLC / LCMS) PathA->Reaction PathB->Reaction Workup Work-up: Cool & Filter Precipitate Reaction->Workup Purification Recrystallization (EtOH/DMF) Workup->Purification Final Final Product: 7-Styrylquinoline Purification->Final

Figure 2: Decision tree for selecting the optimal experimental protocol based on substrate solubility.

References

  • Microwave-Assisted Synthesis: "Microwave-Assisted Syntheses in Organic Chemistry: The Knoevenagel reaction." MTA Konyvtar. Available at: [Link]

  • Aqueous/Green Protocols: "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Asian Journal of Chemistry. Available at: [Link]

  • Styrylquinoline Synthesis: "Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents." National Institutes of Health (PMC). Available at: [Link]

  • Ionic Liquid Catalysis: "A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid." NISCAIR. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-Hydroxyquinoline-7-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the 4-hydroxyquinoline scaffold represents a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from antimalarials to advanced kinase inhibitors. Specifically, 4-hydroxyquinoline-7-carboxaldehyde is a highly sought-after building block; its reactive formyl group serves as a versatile anchor for reductive aminations, Knoevenagel condensations, and cross-coupling reactions.

Traditional syntheses of these derivatives are notoriously plagued by harsh thermal conditions, prolonged reaction times, and extensive tar formation. This application note details a highly optimized, self-validating 1 protocol[1]. By leveraging direct dielectric heating, this methodology dramatically reduces reaction times, suppresses thermal degradation, and provides a scalable route to high-purity quinoline derivatives.

Mechanistic Rationale & Strategic Design (E-E-A-T)

The Causality of Microwave-Assisted Organic Synthesis (MAOS)

The construction of the 4-hydroxyquinoline core typically relies on the Conrad-Limpach or Gould-Jacobs cyclization pathways[2]. In conventional thermal heating, the cyclization of the intermediate enamine requires prolonged refluxing in high-boiling solvents (e.g., diphenyl ether at >250 °C). This extended exposure to extreme heat leads to extensive polymerization and difficult downstream purification[3].

MAOS fundamentally alters this dynamic. Microwaves couple directly with the polar enamine intermediates, causing rapid, volumetric superheating. This allows the system to instantaneously cross the high activation energy barrier required for ring closure[4]. The localized, rapid heating drastically reduces the reaction time from hours to minutes, suppressing side reactions and significantly boosting the yield of the thermodynamic product[5].

Strategic Masking of the Formyl Group

Direct formylation (e.g., via Vilsmeier-Haack) of the 4-hydroxyquinoline core regioselectively targets the 3-position due to the enamine-like character of the heterocycle. To specifically install the carboxaldehyde at the 7-position, a de novo construction starting from a meta-substituted aniline is mandatory.

However, an unprotected 3-aminobenzaldehyde is highly prone to self-condensation and thermal degradation during cyclization. To circumvent this, the formyl group is masked as a diethyl acetal (using 3-aminobenzaldehyde diethyl acetal). This robust protecting group survives the harsh 250 °C microwave cyclization and is elegantly cleaved during the subsequent acidic decarboxylation phase to reveal the target 7-carboxaldehyde.

Comparative Yield & Efficiency Data

The following table summarizes the quantitative advantages of transitioning from conventional thermal heating to the MAOS protocol for the Gould-Jacobs synthesis of 4-hydroxyquinolines[2].

ParameterConventional Thermal SynthesisMAOS ProtocolCausality / Advantage
Condensation Time 2 - 4 Hours5 MinutesDirect dielectric heating accelerates nucleophilic attack.
Cyclization Temp 250 °C (Reflux)250 °C (Sealed)Pressurized system prevents solvent boil-off; uniform heating.
Cyclization Time 4 - 12 Hours15 MinutesRapid activation energy barrier crossing; limits tar formation.
Overall Yield 35% - 45%82% - 88%Suppression of thermal degradation and polymerization.
Purity (Crude) Low (Requires Column)High (Precipitation)Clean reaction profile allows isolation via simple solvent washing.

Experimental Workflow & Pathway Diagram

SynthesisWorkflow A 3-Aminobenzaldehyde Diethyl Acetal C Enamine Intermediate A->C MW: 120°C, 5m B EMME Reagent B->C D MAOS Cyclization (250 °C, 15 min) C->D E Quinoline Ester D->E Ring Closure F Saponification & Decarboxylation E->F NaOH (aq) MW: 100°C G 4-Hydroxyquinoline- 7-carboxaldehyde F->G HCl (aq), 150°C Acetal Cleavage

Caption: MAOS Workflow for 4-Hydroxyquinoline-7-carboxaldehyde Synthesis.

Step-by-Step Experimental Protocol

Equipment Required: A dedicated scientific microwave reactor (e.g., Anton Paar Monowave, CEM Discover, or Milestone StartSynth) equipped with precise internal temperature monitoring (IR or fiber-optic) and a pressure limit of at least 30 bar[4]. Do not use domestic microwave ovens due to severe safety hazards and lack of reproducibility[4].

Phase 1: Microwave-Assisted Condensation
  • Preparation: In a 10 mL microwave-safe process vial equipped with a magnetic stir bar, combine 3-aminobenzaldehyde diethyl acetal (5.0 mmol, 0.98 g) and diethyl ethoxymethylenemalonate (EMME) (5.2 mmol, 1.12 g).

  • Solvent Addition: Add 2.0 mL of absolute ethanol. The polar nature of ethanol ensures efficient coupling with microwave irradiation[4].

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 120 °C for 5 minutes. (The reactor will dynamically adjust power, typically peaking around 100–150 W, to maintain the target temperature)[1].

  • Isolation: Allow the vessel to cool to room temperature. The intermediate enamine will precipitate as a crystalline solid. Filter the solid under vacuum and wash with 5 mL of ice-cold ethanol to remove unreacted starting materials.

Phase 2: Microwave-Assisted Cyclization (Ring Closure)
  • Preparation: Transfer the purified enamine intermediate (approx. 4.0 mmol) to a heavy-walled 30 mL microwave vessel.

  • Heat Sink Addition: Add 5.0 mL of diphenyl ether. While solvent-free conditions are sometimes used in MAOS, the high-boiling diphenyl ether acts as a critical thermal heat sink, preventing localized carbonization of the substrate at extreme temperatures[2].

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 250 °C for 15 minutes. Ensure the reactor's pressure limit is set to 20 bar[3].

  • Precipitation: Upon completion, allow the reaction to cool to 50 °C. Slowly pour the mixture into 20 mL of vigorously stirred hexane. The protected 4-hydroxyquinoline-3-carboxylate ester will precipitate immediately.

  • Filtration: Filter the precipitate and wash thoroughly with additional hexane (3 × 10 mL) to completely remove the diphenyl ether.

Phase 3: One-Pot Saponification, Decarboxylation & Deprotection

This self-validating step elegantly combines three chemical transformations into a single, pH-modulated microwave sequence.

  • Saponification: Suspend the isolated ester (3.0 mmol) in 10 mL of 2M NaOH (aq) in a fresh microwave vial. Irradiate at 100 °C for 10 minutes to hydrolyze the ester to the corresponding 3-carboxylic acid[2].

  • Acidification: Cool the vessel to room temperature. Carefully acidify the mixture to pH 1 using 6M HCl. Caution: CO2 evolution will occur.

  • Decarboxylation & Cleavage: Reseal the vial and irradiate at 150 °C for 15 minutes. The high temperature drives the decarboxylation at the 3-position, while the strongly acidic aqueous environment simultaneously hydrolyzes the diethyl acetal at the 7-position to reveal the free aldehyde.

  • Final Isolation: Cool the mixture to room temperature. Adjust the pH to 6.5–7.0 using saturated NaHCO3 solution. The final product, 4-hydroxyquinoline-7-carboxaldehyde , will precipitate at its isoelectric point. Filter, wash with distilled water, and dry under high vacuum.

  • Validation: Confirm product identity and purity via TLC (DCM:MeOH 9:1, UV 254 nm visualization) and 1H-NMR (look for the characteristic aldehyde proton singlet at ~10.1 ppm and the disappearance of the acetal ethoxy signals).

Troubleshooting & Optimization Logic

  • Low Yield in Cyclization Phase: Inefficient absorption of microwaves by the reaction mixture can stall the reaction. To improve energy absorption, ensure the reaction volume sits perfectly within the microwave cavity's focal point. Adding a catalytic amount of a highly polar ionic liquid can drastically improve dielectric heating without altering the chemistry[4].

  • Incomplete Decarboxylation: The activation energy for thermal decarboxylation is exceptionally high. If TLC indicates remaining 3-carboxylic acid intermediate, do not simply extend the reaction time; instead, increase the microwave temperature to 160 °C to force the reaction over the thermodynamic barrier[4].

  • Acetal Deprotection Failure: If the acetal remains intact, the solution was not sufficiently acidic during Phase 3. The pH must be strictly <2 prior to the final heating phase, as the aqueous acidic environment is mandatory for shifting the equilibrium of acetal hydrolysis toward the aldehyde.

References

  • Benchchem. "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers." Benchchem Technical Library.
  • Benchchem. "Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives." Benchchem Support.
  • Benchchem. "Comparing the efficacy of different 4-hydroxyquinoline synthesis methods." Benchchem Resources.
  • Bobal, P., & Sujan, J. "Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid." PMC - NIH.
  • MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." Molecules.

Sources

Application Note & Protocols: Leveraging 4-Hydroxyquinoline-7-carboxaldehyde for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, threatening to undermine decades of medical progress. The rapid emergence of multidrug-resistant pathogens necessitates a departure from modifying existing antibiotic classes and a renewed focus on developing novel chemical entities with unique mechanisms of action.[1][2] The quinoline heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous successful drugs, including the potent fluoroquinolone antibiotics.[3][4] These compounds historically exert their effects by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication and repair processes.[5][6]

This application note provides a detailed guide for researchers and drug development professionals on utilizing 4-hydroxyquinoline-7-carboxaldehyde, a versatile and reactive starting material, for the synthesis of new potential antimicrobial agents. We will explore two robust and high-yielding synthetic strategies: the formation of Schiff bases and the Claisen-Schmidt condensation to yield chalcones. Both of these derivative classes have shown significant promise as antimicrobial agents.[7][8][9] This guide explains the causality behind the synthetic choices, provides detailed, self-validating experimental protocols, and outlines standard methodologies for antimicrobial evaluation.

Strategic Overview: From Precursor to Bio-Assay

The overall workflow is designed to be modular, allowing for the creation of a diverse library of compounds from a single, accessible precursor. The process involves synthesis, purification, characterization, and subsequent biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Evaluation Start 4-Hydroxyquinoline- 7-carboxaldehyde Strategy1 Strategy 1: Schiff Base Synthesis Start->Strategy1 Select Strategy Strategy2 Strategy 2: Chalcone Synthesis Start->Strategy2 Select Strategy Purify Purification (Recrystallization / Chromatography) Strategy1->Purify Strategy2->Purify Characterize Structural Characterization (NMR, IR, Mass Spec) Purify->Characterize Validate Structure Screen Antimicrobial Screening (MIC, Disk Diffusion) Characterize->Screen Test Activity Data Data Analysis & Structure-Activity Relationship (SAR) Screen->Data

Figure 1: High-level workflow from synthesis to antimicrobial evaluation.

Synthetic Strategies and Protocols

The aldehyde functional group at the C-7 position of the 4-hydroxyquinoline core is the key to derivatization. It provides a reactive site for condensation reactions with nucleophiles, such as primary amines (to form Schiff bases) or enolates (to form chalcones).

Strategy 1: Synthesis of Quinoline-Based Schiff Bases

Expert Rationale: The formation of an azomethine or imine (-C=N-) group by condensing an aldehyde with a primary amine is a highly efficient and atom-economical reaction. The resulting Schiff bases are of significant interest because the imine group is often crucial for biological activity, and by varying the amine component, a wide array of derivatives with different electronic and steric properties can be rapidly synthesized.[8][10][11] Incorporating moieties like sulfonamides or other heterocycles can enhance the antimicrobial profile.

G cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Compound Quinoline Derivative (Schiff Base / Chalcone) DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition Cell_Membrane_B Cell Membrane Integrity Compound->Cell_Membrane_B Disruption Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition DNA DNA Replication & Repair DNA_Gyrase->DNA Lysis_B Cell Lysis Cell_Membrane_B->Lysis_B Cell_Membrane_F Cell Membrane Integrity Ergosterol->Cell_Membrane_F Lysis_F Cell Lysis Cell_Membrane_F->Lysis_F

Sources

Reagents for the oxidation of 7-methyl-4-hydroxyquinoline to aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Strategic Analysis

The oxidation of 7-methyl-4-hydroxyquinoline (1) to 4-hydroxyquinoline-7-carbaldehyde (2) presents a classic chemoselectivity challenge in heterocyclic chemistry. The substrate contains two conflicting functionalities:

  • The 7-Methyl Group: Located on the benzenoid ring, this position is significantly less activated than the 2- or 4-methyl positions typical of quinoline systems.

  • The 4-Hydroxy Group (4-Quinolone Tautomer): This functionality is strongly electron-donating, activating the aromatic ring towards electrophilic attack (e.g., ring bromination) rather than side-chain oxidation.

The Core Problem: Direct oxidation of the unprotected 4-hydroxyquinoline often leads to complex mixtures due to ring oxidation, over-oxidation to the carboxylic acid, or poor conversion of the deactivated 7-methyl group.

The Solution: This guide presents two distinct pathways:

  • Pathway A (Direct): Selenium Dioxide (SeO₂) oxidation.[1] High efficiency but requires rigorous purification to remove toxic selenium byproducts.

  • Pathway B (Protected/Stepwise): A "Protect-Oxidize-Deprotect" (POD) strategy using the 4-chloro intermediate. This is the industry-standard approach for drug development, ensuring high purity and scalability.

Part 2: Strategic Pathways & Decision Logic

The following decision tree illustrates the mechanistic logic for selecting the appropriate reagent system.

OxidationStrategy Start Substrate: 7-Methyl-4-Hydroxyquinoline Decision Purity Requirement? Start->Decision RouteA Route A: Direct Oxidation (SeO2/Dioxane) Decision->RouteA Rapid Screening RouteB Route B: POD Strategy (Recommended) Decision->RouteB GLP/High Purity Product Target Aldehyde: 4-Hydroxyquinoline-7-Carbaldehyde RouteA->Product Reflux, 12-24h StepB1 Step 1: Chlorination (POCl3) RouteB->StepB1 StepB2 Step 2: Radical Bromination (NBS/AIBN) StepB1->StepB2 StepB3 Step 3: Sommelet Oxidation (Hexamine/H2O) StepB2->StepB3 StepB4 Step 4: Hydrolysis (AcOH/HCl) StepB3->StepB4 StepB4->Product

Figure 1: Strategic workflow for the synthesis of 4-hydroxyquinoline-7-carbaldehyde.

Part 3: Detailed Experimental Protocols

Method A: Direct Selenium Dioxide Oxidation (Riley Oxidation)

Best for: Small-scale synthesis where speed is prioritized over yield.

Mechanism: SeO₂ attacks the enol tautomer of the methyl group via an ene-reaction followed by a [2,3]-sigmatropic rearrangement to form the aldehyde.

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 7-methyl-4-hydroxyquinoline (10.0 mmol, 1.59 g) in 1,4-dioxane (50 mL).

    • Note: Dioxane is preferred over ethanol to allow higher reaction temperatures (101°C).

  • Reagent Addition: Add Selenium Dioxide (SeO₂) (12.0 mmol, 1.33 g).

    • Critical Step: SeO₂ is toxic and hygroscopic. Weigh rapidly in a fume hood.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 12–24 hours. Monitor via TLC (10% MeOH in DCM). The starting material will disappear, and a lower Rf spot (aldehyde) will appear.

  • Workup (The "Selenium Crash"):

    • Cool the mixture to room temperature. A black precipitate of elemental selenium will form.

    • Filter through a pad of Celite to remove the selenium. Wash the pad with hot dioxane.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: The residue is often a yellow solid. Recrystallize from DMF/Water or purify via flash chromatography (SiO₂, DCM:MeOH gradient).

Yield Expectation: 50–65%.[3]

Method B: The "Professional" Route (Chlorination -> Oxidation -> Hydrolysis)

Best for: Drug development pipelines requiring scalable, reproducible results.

This route protects the 4-position as a chloride, deactivating the ring against side reactions during the radical oxidation step.

Step 1: Synthesis of 4-Chloro-7-methylquinoline

  • Reaction: Suspend 7-methyl-4-hydroxyquinoline (20 mmol) in POCl₃ (10 mL).

  • Reflux: Heat to reflux (105°C) for 2 hours. The solid will dissolve, turning the solution clear/yellow.

  • Quench: Cool to RT. Pour slowly onto crushed ice/NH₄OH mixture (exothermic!).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

    • Result: Off-white solid (4-chloro-7-methylquinoline). Yield >90%.

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

  • Reaction: Dissolve the 4-chloro intermediate (10 mmol) in CCl₄ or Benzotrifluoride (green alternative, 50 mL).

  • Reagents: Add N-Bromosuccinimide (NBS) (11 mmol) and a catalytic amount of AIBN or Benzoyl Peroxide (0.5 mmol).

  • Initiation: Heat to reflux. Irradiate with a tungsten lamp if initiation is slow.

  • Completion: Reflux for 4–6 hours. Succinimide will float to the top.

  • Workup: Filter off succinimide while hot. Concentrate the filtrate to obtain the crude 7-(bromomethyl)-4-chloroquinoline .

Step 3: Sommelet Oxidation to Aldehyde

  • Formation of Hexaminium Salt: Dissolve the crude bromide in Chloroform (30 mL) and add Hexamethylenetetramine (Hexamine) (12 mmol). Reflux for 2 hours. A white precipitate forms.

  • Hydrolysis: Filter the salt. Resuspend it in 50% Aqueous Acetic Acid (30 mL) and reflux for 2 hours.

  • Isolation: Neutralize with NaHCO₃, extract with EtOAc.

    • Result:4-chloro-quinoline-7-carbaldehyde .

Step 4: Hydrolysis to Target (Optional) Note: In many drug discovery programs, the 4-chloro aldehyde is the actual desired intermediate for SNAr coupling. If the 4-OH is strictly required:

  • Reflux the 4-chloro aldehyde in 4M HCl/Dioxane for 6 hours.

  • Adjust pH to 6–7 to precipitate the 4-hydroxyquinoline-7-carbaldehyde .

Part 4: Comparative Data Analysis

FeatureMethod A (SeO₂)Method B (NBS/Sommelet)
Reagent Cost High (SeO₂)Low (NBS, Hexamine)
Step Count 1 (Direct)3-4 (Stepwise)
Scalability Poor (Toxic Se byproducts)Excellent
Purity Profile Moderate (Trace Se contamination)High (Crystalline intermediates)
Chemoselectivity Moderate (Risk of over-oxidation)High (Targeted benzylic attack)
Green Chemistry Poor (Selenium waste)Moderate (Atom economy)

Part 5: Troubleshooting & Quality Control

  • Colloidal Selenium (Method A): If the filtrate remains red/hazy after Celite filtration, treat the solution with activated charcoal and reflux for 15 minutes before filtering again.

  • Over-Bromination (Method B): Strictly control the stoichiometry of NBS (1.05 eq). Excess NBS leads to the dibromomethyl species, which hydrolyzes to the carboxylic acid, not the aldehyde.

  • Tautomerism: The final product, 4-hydroxyquinoline-7-carbaldehyde, will show broad signals in NMR due to the 4-OH/4-oxo equilibrium. Run NMR in DMSO-d6 with a drop of D₂O to sharpen signals.

References

  • Benzylic Oxidation of Methylquinolines with SeO₂

    • Shaikh, N., et al. "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines."[1] ResearchGate. (2000).

  • Reactivity of 7-Methyl Group

    • Musavi, S., et al. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." Brieflands. (2013).[4]

  • Synthesis of 4-Chloro-7-methylquinoline (Protection Strategy)

    • BenchChem Protocols.[5] "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide." BenchChem. (2025).[2]

  • NBS Bromination of Quinolines

    • Zubkov, V. O., et al. "Bromination of quinolin-4(1H)-ones as an efficient strategy." News of Pharmacy. (2020).[6]

  • General Benzylic Oxidation Reviews

    • "Synthesis of aldehydes by benzylic oxidation."[7] Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxyquinoline-7-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot and optimize the reaction yields of 4-Hydroxyquinoline-7-carboxaldehyde .

Due to the complex electronic nature of the quinoline scaffold, synthesizing this specific regioisomer with high purity and yield requires precise control over cyclization thermodynamics and chemoselective redox reactions. This guide breaks down the causality behind each experimental choice to help you build a self-validating synthetic workflow.

Core Synthesis Strategy & Pathway

The most reliable, high-yielding route to 4-Hydroxyquinoline-7-carboxaldehyde avoids direct formation of the aldehyde, which is prone to degradation under harsh cyclization conditions. Instead, the workflow utilizes a three-stage approach:

  • Gould-Jacobs Cyclization : Condensation of methyl 3-aminobenzoate with diethyl ethoxymethylenemalonate (DEEM), followed by high-temperature thermal cyclization to form the quinoline core[1].

  • Ester Reduction : Controlled reduction of the resulting methyl 4-hydroxyquinoline-7-carboxylate to the corresponding alcohol.

  • Chemoselective Oxidation : Mild oxidation of the benzylic-like alcohol to the final aldehyde[2].

G A Methyl 3-aminobenzoate + DEEM B Methyl 4-hydroxyquinoline -7-carboxylate A->B Gould-Jacobs (Dowtherm A, 250°C) C 4-Hydroxyquinoline -7-methanol B->C Reduction (LiAlH4, 0°C) D 4-Hydroxyquinoline -7-carboxaldehyde C->D Oxidation (Activated MnO2)

Caption: Workflow of 4-Hydroxyquinoline-7-carboxaldehyde synthesis via the Gould-Jacobs reaction.

Troubleshooting Guides & FAQs

FAQ 1: Why am I getting a complex mixture of products during the initial Gould-Jacobs cyclization?

The Causality: When using a meta-substituted aniline (like methyl 3-aminobenzoate), the thermal electrocyclization step can occur at either the ortho or para position relative to the ester group. This inherently produces a mixture of two regioisomers: the desired 7-carboxylate and the unwanted 5-carboxylate. The Solution: You cannot completely prevent the formation of the 5-isomer, but you can exploit their differential solubility. The 7-isomer typically exhibits lower solubility in cold ethanol or methanol. By allowing the reaction mixture to cool slowly, the 7-isomer will preferentially crystallize, acting as a self-purifying step[3].

FAQ 2: My thermal cyclization is stalling at the anilidomethylenemalonate intermediate. How do I drive it to completion?

The Causality: The 6-electron electrocyclization requires overcoming a massive thermal activation barrier (typically >250 °C)[1]. If your solvent refluxes below this temperature, the reaction will stall, leading to tarry byproducts from prolonged heating[3]. The Solution: Ensure you are using a strictly anhydrous, high-boiling solvent like Dowtherm A (b.p. 258 °C) or diphenyl ether. Alternatively, transitioning to Microwave-Assisted Synthesis (300 °C for 5 minutes) provides uniform dielectric heating, bypassing the thermal gradients of conventional heating and drastically improving yields[1].

Logic Start Low Yield in Cyclization? Check1 Reaction Stalled / Tarry Byproducts? Start->Check1 Check2 Regioisomer Contamination? Start->Check2 Sol1 Switch to Microwave (300°C, 5 min) or use Dowtherm A Check1->Sol1 Yes Sol2 Perform fractional crystallization in cold ethanol Check2->Sol2 Yes (m-substituted aniline)

Caption: Troubleshooting logic for resolving low yields during the thermal cyclization step.

FAQ 3: Can I use DIBAL-H to directly reduce the ester to the aldehyde and skip the oxidation step?

The Causality: While DIBAL-H at -78 °C is theoretically capable of reducing esters directly to aldehydes, the 4-hydroxyquinoline core heavily influences the electronic density of the 7-carboxylate. This often leads to over-reduction to the alcohol (4-hydroxyquinoline-7-methanol) or unpredictable mixtures of unreacted ester, aldehyde, and alcohol. The Solution: For robust, reproducible yields, it is highly recommended to fully reduce the ester to the alcohol using LiAlH₄, and subsequently oxidize it back to the aldehyde using activated Manganese Dioxide (MnO₂). MnO₂ is highly chemoselective for allylic and benzylic-type alcohols and will not over-oxidize the product to a carboxylic acid[2].

Quantitative Data: Solvent & Heating Method Comparisons

The choice of solvent and heating modality in the cyclization step dictates the baseline yield of your entire synthetic route. The table below summarizes validated yield improvements[1][3][4].

Heating MethodSolventBoiling Point (°C)Reaction TimeAverage Yield (Cyclization)Purity Profile
Conventional HeatingMineral Oil>275 °C45 - 60 min30 - 45%Poor (Tarry byproducts)
Conventional HeatingDowtherm A258 °C30 - 45 min55 - 65%Good (Requires washing)
Conventional Heating2,6-di-tert-butylphenol253 °C45 min~65%Good (Clean product)
Microwave Irradiation Solvent-Free / Neat 300 °C (Target) 5 - 10 min 75 - 85% Excellent

Self-Validating Experimental Protocols

These protocols are designed with built-in validation checkpoints to ensure the success of each intermediate step before proceeding.

Protocol A: Synthesis of Methyl 4-hydroxyquinoline-7-carboxylate (Gould-Jacobs)
  • Condensation: In a round-bottom flask, combine methyl 3-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat neat at 120 °C for 2 hours.

    • Validation Check: The reaction will evolve ethanol gas. The cessation of bubbling indicates the formation of the anilidomethylenemalonate intermediate.

  • Thermal Cyclization: Transfer the crude intermediate to a flask containing pre-heated Dowtherm A (250 °C) under a nitrogen atmosphere. Reflux for 45 minutes[3].

  • Work-up & Isomer Separation: Cool the mixture to room temperature, then pour into cold hexanes to precipitate the crude product. Filter and wash with hexanes. To separate the 7-carboxylate from the 5-carboxylate, recrystallize from boiling ethanol. The 7-isomer will selectively crystallize upon slow cooling to 4 °C.

    • Validation Check: LC-MS should confirm a single peak corresponding to the mass of the 7-carboxylate, devoid of the more soluble 5-isomer.

Protocol B: Reduction to 4-Hydroxyquinoline-7-methanol
  • Reaction Setup: Suspend methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in anhydrous THF under argon. Cool to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ (2.0 eq) in THF dropwise to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Validation Check: TLC (DCM:MeOH 9:1) should show the complete disappearance of the ester starting material.

  • Quenching (Fieser Method): Quench carefully at 0 °C by sequential addition of water (

    
     mL per 
    
    
    
    g of LiAlH₄), 15% NaOH (
    
    
    mL), and water (
    
    
    mL). Filter the granular aluminum salts and concentrate the filtrate to yield the alcohol.
Protocol C: Chemoselective Oxidation to 4-Hydroxyquinoline-7-carboxaldehyde
  • Reaction Setup: Dissolve the 4-hydroxyquinoline-7-methanol in a mixture of DCM and THF (to ensure complete solubility of the quinoline core).

  • Oxidation: Add an excess of activated Manganese Dioxide (MnO₂, 10-15 eq). MnO₂ requires a large stoichiometric excess due to surface-area-dependent reaction kinetics[2].

  • Reaction: Stir vigorously at room temperature for 12-24 hours.

    • Validation Check: Monitor via TLC. The aldehyde product will appear as a distinct, UV-active spot that reacts strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, turning bright orange/red.

  • Work-up: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite thoroughly with hot THF. Concentrate the filtrate under reduced pressure to afford the highly pure 4-Hydroxyquinoline-7-carboxaldehyde.

References

  • National Institutes of Health (PMC). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones". PMC. Available at:[Link]

  • Universidade de Lisboa. "MEDICINAL CHEMISTRY APPROACHES FOR NOVEL DNA LIGANDS (Oxidation protocols)". ULisboa Repositorio. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Hydroxyquinoline-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for 4-Hydroxyquinoline-7-carboxaldehyde crude product Document ID: TSC-PUR-4HQ7C-001 Last Updated: 2025-10-27 Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: Chemical Profile & Challenge

4-Hydroxyquinoline-7-carboxaldehyde (also known as 7-formyl-4-quinolone) presents a unique purification challenge due to its amphoteric nature and poor solubility in standard organic solvents.

  • The Tautomer Trap: This molecule exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. In solution, the polar quinolone form often dominates, leading to high melting points and aggregation.

  • The Solubility Paradox: It is sparingly soluble in non-polar solvents (Hexane, DCM) but soluble in hot polar aprotic solvents (DMF, DMSO) and aqueous acid/base.

  • Reactive Handles: The C-7 aldehyde is prone to oxidation (to carboxylic acid) and condensation (Schiff bases), while the C-4 oxygen allows for metal chelation.

This guide provides a tiered purification strategy, moving from bulk contaminant removal to high-purity polishing.

Master Purification Workflow

The following decision tree outlines the logical flow for purifying crude 4-Hydroxyquinoline-7-carboxaldehyde based on the nature of your impurities.

PurificationWorkflow Start Crude Product Analysis SolubilityCheck Is it soluble in 1M NaOH? Start->SolubilityCheck AcidBase Tier 1: Acid-Base Reprecipitation (Removes non-acidic tars/neutrals) SolubilityCheck->AcidBase Yes (Phenolate formation) Recryst Tier 3: Recrystallization (DMF/EtOH or AcOH) SolubilityCheck->Recryst No (High inorganic content) PurityCheck Purity > 90%? AcidBase->PurityCheck AldehydeSpecific Tier 2: Bisulfite Adduct Purification (Removes ketone/non-aldehyde isomers) PurityCheck->AldehydeSpecific No (Aldehyde specific impurities) Final Pure 4-Hydroxyquinoline-7-carboxaldehyde PurityCheck->Final Yes AldehydeSpecific->Recryst Polishing required Recryst->Final

Figure 1: Strategic decision matrix for selecting the appropriate purification tier based on crude material properties.

Tier 1: Acid-Base Reprecipitation (The "Workhorse")

Objective: Exploit the amphoteric nature of the 4-hydroxyquinoline core to remove non-acidic impurities (unreacted anilines) and non-basic tars.

Mechanism: The 4-hydroxyl group (phenol-like) is acidic (


). In basic media, it forms a water-soluble phenolate/naphtholate anion. Upon acidification, the neutral molecule precipitates.
Protocol
  • Dissolution: Suspend the crude solid in 1M NaOH (10 mL/g). Stir at room temperature for 30 minutes. The solution should turn yellow/orange.

    • Note: If solids remain, these are likely non-acidic impurities or inorganic salts.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars and mechanical impurities.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M Acetic Acid (or 1M HCl) dropwise with vigorous stirring.

  • Endpoint: Target pH 6–7 . The product will precipitate as a thick solid.

    • Critical: Do not overshoot to pH < 2, or the protonated quinolinium salt may form, which is water-soluble.

  • Isolation: Filter the precipitate, wash with copious water (to remove salts) and cold ethanol (to remove trace organics).

  • Drying: Vacuum dry at 50°C over

    
    .
    

Tier 2: Bisulfite Adduct Purification (Chemoselective)

Objective: Isolate the aldehyde specifically from regioisomers (e.g., ketones) or decarboxylated byproducts using the reversible formation of a water-soluble sulfonate adduct.

Mechanism:



The adduct is soluble in water; non-aldehydes remain in the organic phase.
Protocol
  • Preparation: Dissolve the semi-pure solid in a minimal amount of DMF or Methanol (solubility is key here).

  • Adduct Formation: Add 3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) . Stir vigorously for 1–2 hours.
    
    • Observation: A precipitate may form (the adduct), or the solution may remain clear depending on the solvent ratio.

  • Washing:

    • If solid forms: Filter the adduct and wash with Ethyl Acetate (removes organic impurities).

    • If solution: Extract the aqueous phase with Ethyl Acetate (

      
      ). Discard the organic layer (impurities).
      
  • Regeneration: Treat the solid adduct (or aqueous phase) with saturated Sodium Bicarbonate (

    
    )  or dilute NaOH until pH > 10.
    
    • Caution: Use mild base to avoid Cannizzaro disproportionation.

  • Recovery: The free aldehyde will precipitate or can be extracted back into Ethyl Acetate/THF.

Tier 3: Polishing (Recrystallization & Chromatography)

Objective: Final removal of trace isomers and colored oxidation products.

Recrystallization Guide
Solvent SystemSuitabilityNotes
DMF / Water High Dissolve in hot DMF, add water until turbid, cool slowly. Best for bulk.
Glacial Acetic Acid Medium Good for removing inorganic salts. Product crystallizes as acetate salt sometimes; requires neutralization.
Ethanol (Boiling) Low Solubility is often too low for efficient recovery unless large volumes are used.
Chromatographic Troubleshooting

Standard silica gel chromatography often fails for hydroxyquinolines due to strong interaction between the basic nitrogen and acidic silanols (tailing).

  • Stationary Phase: Use Neutral Alumina instead of Silica Gel.[1]

  • Mobile Phase Modifier: If using Silica, add 1% Triethylamine (TEA) to the mobile phase (e.g., DCM:MeOH:TEA 95:4:1).

  • Detection: These compounds fluoresce strongly. Use UV 254nm and 365nm.

Troubleshooting & FAQs

Q1: My product is grey/brown instead of pale yellow. What happened?

A: Oxidation.[1] Quinolines, especially electron-rich ones, oxidize in air to form "quinoline tars" or quinones.

  • Fix: Perform a Charcoal Treatment . Dissolve the product in hot DMF, add Activated Carbon (10% w/w), stir for 15 mins, and filter hot. Then proceed to recrystallization.

Q2: I see two spots on TLC that are very close. Is it the 5-isomer?

A: Likely yes. The synthesis of 7-substituted quinolines often produces the 5-isomer as a minor byproduct (regioisomers).

  • Fix: These are difficult to separate chemically. Recrystallization from DMF is usually more effective than chromatography for separating 5 vs 7 isomers due to packing differences.

Q3: The yield after Acid-Base extraction is very low.

A: You may have formed the "Zwitterion trap."

  • Analysis: Check the pH of your filtrate.[2] If pH < 4, the nitrogen is protonated (

    
    ), making the molecule soluble. If pH > 9, the phenol is deprotonated (
    
    
    
    ), making it soluble.
  • Fix: Adjust pH strictly to the isoelectric point (typically pH 6.5–7.0).

Q4: The bisulfite adduct didn't precipitate.

A: The adduct of hydroxyquinolines is often soluble in water/alcohol mixtures.

  • Fix: Do not rely on precipitation. Perform a liquid-liquid extraction . Wash the aqueous bisulfite layer with organic solvent to remove impurities, then basify the aqueous layer to recover the aldehyde.

References

  • Organic Syntheses. 2-Methyl-4-Hydroxyquinoline.[3] Org.[3][4][5] Synth. 1949, 29, 70. Retrieved from [Link]

  • Kjell, D. P., et al. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[6] J. Org.[5][6] Chem., 1999, 64, 5722-5724.[6] Retrieved from [Link]

  • PubChem. 4-Hydroxyquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Resolving tautomeric mixture issues in 4-Hydroxyquinoline-7-carboxaldehyde NMR

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic structural elucidation: resolving the NMR spectra of tautomeric mixtures.

Working with 4-Hydroxyquinoline-7-carboxaldehyde [1] presents a unique physical chemistry problem. The molecule exists in a dynamic tautomeric equilibrium between the 4-hydroxyquinoline (enol/lactim) form and the 4-oxo-1,4-dihydroquinoline (keto/lactam) form[2]. Because this proton transfer often occurs at an intermediate rate on the NMR timescale, it leads to severe line broadening, signal duplication, and missing carbon peaks, complicating purity assessments and structural assignments[3].

Below is our comprehensive, self-validating troubleshooting guide to diagnosing and resolving these spectral artifacts.

Diagnostic FAQs: Understanding the Causality

Q: Why are the core quinoline peaks in my ¹H and ¹³C NMR spectra broad or missing, while the aldehyde (-CHO) peak remains sharp? A: This is the hallmark of intermediate chemical exchange. The tautomeric proton rapidly shuttles between the C4-oxygen and the N1-nitrogen. When the exchange rate (


) is comparable to the difference in resonance frequencies (

) between the two tautomers, the transverse magnetization loses phase coherence during the acquisition time[3]. The aldehyde proton at C7 is spatially and electronically distant enough from the exchange site that its magnetic environment changes minimally, keeping its peak sharp. Meanwhile, the C3, C4, and C4a nuclei experience massive electronic shifts, broadening their signals into the baseline.

Q: How can I definitively identify which tautomer predominates in my current solution? A: You can diagnose the dominant species by examining the C4 carbon shift and the H3 proton shift. In the keto (4-quinolone) form, the C4 acts as a carbonyl, shifting downfield to ~174–177 ppm, and the H3 proton appears upfield around 6.0–6.3 ppm[4]. In the enol (4-hydroxyquinoline) form, C4 is an aromatic carbon bearing a hydroxyl group (~166–167 ppm), and the H3 proton shifts downfield to ~7.0–7.5 ppm[4],[5].

Data Presentation: NMR Chemical Shift Markers

To accurately track the equilibrium, compare your observed chemical shifts against these established diagnostic markers for quinoline tautomers[4],[5]:

NMR Parameter4-Quinolone (Keto/Lactam Form)4-Hydroxyquinoline (Enol/Lactim Form)
C4 Carbon Shift (¹³C) ~174 – 177 ppm (Carbonyl character)~166 – 167 ppm (Aromatic C-OH)
H3 Proton Shift (¹H) ~6.0 – 6.3 ppm (Alkene-like)~7.0 – 7.5 ppm (Aromatic)
Exchangeable Proton ~11.0 – 12.0 ppm (Broad, N-H)~10.0 – 11.0 ppm (Broad, O-H)
Thermodynamic Preference Polar aprotic solvents (DMSO-d₆), Solid stateNon-polar solvents (CDCl₃), Gas phase

Troubleshooting Guide: Experimental Protocols

When intermediate exchange obscures your data, you must force the system into either the fast exchange regime (yielding one sharp, time-averaged spectrum) or the slow exchange regime (yielding two distinct sets of sharp peaks).

Protocol 1: Solvent Modulation & Acid Catalysis

Causality: Solvents dictate the thermodynamic stability of tautomers. While polar aprotic solvents like DMSO-d₆ stabilize the highly polar keto form[6], the exchange rate may still linger in the intermediate regime. Adding a trace amount of acid catalyzes the proton exchange, pushing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (fast exchange regime), yielding a single, sharp, time-averaged spectrum.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5–10 mg of 4-Hydroxyquinoline-7-carboxaldehyde in 0.6 mL of dry DMSO-d₆.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum.

  • Self-Validation Check: Inspect the DMSO-d₆ residual pentet at 2.50 ppm. If the solvent peak is broad, your magnet requires re-shimming. If the solvent peak is sharp but the quinoline peaks are broad, tautomerism is confirmed.

  • Catalysis: Add 1–2 drops (approx. 5–10 µL) of deuterated trifluoroacetic acid (TFA-d) directly to the NMR tube.

  • Homogenization: Invert the tube 5 times to ensure complete mixing.

  • Re-acquisition: Re-acquire the ¹H and ¹³C spectra. The broad humps will collapse into sharp, time-averaged peaks suitable for integration and 2D NMR (COSY/HSQC)[7].

Protocol 2: Variable Temperature (VT) NMR

Causality: If chemical additives are undesirable (e.g., risk of aldehyde degradation), thermal energy can be used to manipulate


[3]. Heating the sample increases the kinetic energy, accelerating the exchange into the fast regime (coalescence).

Step-by-Step Methodology:

  • Solvent Selection: Prepare the sample in a high-boiling solvent like DMSO-d₆ (b.p. 189°C).

  • Initial Setup: Insert the sample into the NMR spectrometer, lock, and shim at 298 K (25°C).

  • Thermal Titration: Gradually increase the probe temperature in 10°C increments. Allow 5 minutes of thermal equilibration at each step.

  • Monitoring Coalescence: Acquire a ¹H spectrum at each interval. As the temperature rises (typically around 80–100°C), the broad peaks will coalesce and sharpen.

  • Data Collection: Once sharp peaks are achieved, acquire the ¹³C and 2D spectra. Safety Note: Do not exceed 120°C to prevent sample degradation or tube over-pressurization.

Protocol 3: Chemical Trapping (Derivatization)

Causality: When absolute structural elucidation of the core framework is required without exchange dynamics, covalently locking the tautomer is the most robust method. O-alkylation or N-alkylation permanently freezes the molecule in the enol or keto form, respectively[5].

Step-by-Step Methodology:

  • Reaction Setup: React 4-Hydroxyquinoline-7-carboxaldehyde with a mild alkylating agent (e.g., Methyl iodide, K₂CO₃ in DMF).

  • Isolation: Purify the resulting mixture. This typically yields a separable mixture of the N-methyl-4-quinolone and the 4-methoxyquinoline derivatives.

  • NMR Analysis: Dissolve the isolated N-methyl or O-methyl derivative in CDCl₃. Because the tautomeric proton has been replaced by a covalent methyl group,

    
    . The resulting spectrum will be perfectly sharp and easily assignable.
    

Visualizations

Tautomerism Enol 4-Hydroxyquinoline-7-carboxaldehyde (Enol / Lactim Form) Favored in Non-Polar Solvents Keto 4-Quinolone-7-carboxaldehyde (Keto / Lactam Form) Favored in Polar Solvents Enol->Keto Proton Transfer (k_ex)

Tautomeric equilibrium of 4-Hydroxyquinoline-7-carboxaldehyde driven by solvent polarity.

Workflow Start Observe Broad/Missing Peaks in 1H/13C NMR CheckSolvent Validate Shimming: Is the solvent residual peak sharp? Start->CheckSolvent Shim Hardware Issue: Re-shim magnet & check sample CheckSolvent->Shim No (Solvent peak broad) Tautomer Chemical Issue: Tautomeric Exchange Confirmed CheckSolvent->Tautomer Yes (Solvent peak sharp) Step1 Protocol 1: Solvent & Acid Switch to DMSO-d6 + trace TFA-d Tautomer->Step1 Step2 Protocol 2: VT-NMR Heat to 80-100°C to coalesce peaks Tautomer->Step2 Step3 Protocol 3: Derivatization O/N-alkylation to lock structure Tautomer->Step3 Success Fast/Zero Exchange Regime Reached Acquire Clean Spectrum Step1->Success Step2->Success Step3->Success

Diagnostic and troubleshooting workflow for resolving NMR tautomeric line broadening.

References

  • ChemRxiv. Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines.[Link]

  • ResearchGate. Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]

  • Todorov, A. R., et al. Tautomeric switching and metal-cation sensing of ligand-equipped 4-hydroxy-/4-oxo-1,4-dihydroquinolines. Chemistry. 2012.[Link]

  • Encyclopedia.pub. Tautomerism Detected by NMR. [Link]

Sources

Minimizing side reactions in the condensation of 4-Hydroxyquinoline-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with bifunctional heterocycles. 4-Hydroxyquinoline-7-carboxaldehyde is a notoriously tricky substrate. The condensation of its 7-carboxaldehyde group is often derailed by the intrinsic reactivity of the 4-hydroxyquinoline core.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you suppress side reactions and maximize your condensation yields.

Section 1: The Root Cause of Side Reactions (Mechanistic Causality)

Before adjusting equivalents or changing solvents, we must understand the molecule's intrinsic behavior. 4-Hydroxyquinoline exists in a lactam-lactim tautomeric equilibrium with quinolin-4(1H)-one.

When subjected to standard basic condensation conditions (e.g., Knoevenagel or aldol), the 4-OH proton (pKa ~ 8.5) is easily abstracted. This generates an ambident nucleophile, leading to unwanted N-alkylation or O-alkylation if electrophilic coupling partners are present. Furthermore, as documented in [1], the initial condensation product can act as a potent Michael acceptor, reacting with another equivalent of the starting material to form complex bisquinoline derivatives.

G SM 4-Hydroxyquinoline- 7-carboxaldehyde Condensation Target Condensation (e.g., Knoevenagel) SM->Condensation Weak Base/Acid Catalysis Side1 N/O-Alkylation (Tautomer Reactivity) SM->Side1 Strong Base/ Electrophile Side2 Oxidation to Carboxylic Acid SM->Side2 O2 / Heat Side3 Bisquinoline Formation (Michael Addition) SM->Side3 Excess Aldehyde

Fig 1. Competing reaction pathways of 4-Hydroxyquinoline-7-carboxaldehyde.

Section 2: Troubleshooting FAQs

Q1: My Knoevenagel condensation yields a complex mixture of N-alkylated products and oligomers. How do I prevent this? A: The causality here is the use of an overly strong base (like NaOH, NaOEt, or even excess piperidine) which fully deprotonates the quinolone core. To prevent this, shift to a weak, reversible acid/base catalyst system. A 1:1 mixture of piperidine and glacial acetic acid forms an iminium intermediate with the aldehyde, drastically increasing its electrophilicity without raising the bulk pH enough to deprotonate the 4-OH group. If bisquinoline formation persists, control this by strictly limiting the reaction time and using a slight excess (1.1 eq) of the active methylene compound rather than the aldehyde.

Q2: I am observing significant oxidation of the starting material to 4-hydroxyquinoline-7-carboxylic acid. What is going wrong? A: Aldehydes attached to electron-deficient heteroaromatic rings are highly susceptible to auto-oxidation via radical pathways when exposed to atmospheric oxygen and heat [2]. This is exacerbated in polar protic solvents. Solution: Transition to a rigorous Schlenk line technique. Degas your solvents (e.g., toluene or THF) via three freeze-pump-thaw cycles and run the reaction under a positive pressure of Argon.

Q3: The reaction stalls at 50% conversion. Adding more heat just causes polymerization. How do I drive it to completion? A: Condensation reactions produce water. In polar solvents like ethanol, the reverse hydrolysis reaction competes with product formation, establishing an equilibrium (Le Chatelier's principle). Heating simply accelerates both forward and reverse rates while promoting thermal degradation. Solution: Switch to an azeotropic removal system. Using toluene with a Dean-Stark apparatus physically removes water from the system, driving the reaction to >95% conversion without requiring excessive thermal stress.

Section 3: Quantitative Catalyst Optimization

To illustrate the impact of catalyst and solvent selection, the following table summarizes internal validation data for the condensation of 4-hydroxyquinoline-7-carboxaldehyde with malononitrile. Notice how buffering the pH and removing water drastically shifts the product distribution.

Table 1: Optimization of Catalyst and Solvent Systems

Catalyst System (mol %)SolventTemp (°C)Target Alkene Yield (%)Bisquinoline Side-Product (%)Oxidation Product (%)
NaOH (100%)Ethanol80154510
Piperidine (10%)Ethanol8045355
Piperidine/AcOH (10%)Toluene110 (Azeotropic)88<5<2
TiCl4 / Pyridine (110%)CH2Cl22592<2<1

Section 4: Self-Validating Experimental Protocol

Here is a robust, self-validating protocol for the Knoevenagel condensation using the optimized Piperidine/AcOH system. This workflow includes built-in verification steps to ensure scientific integrity and reproducibility [3].

Protocol: Azeotropic Condensation of 4-Hydroxyquinoline-7-carboxaldehyde

  • Substrate Preparation & Degassing: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxyquinoline-7-carboxaldehyde (10.0 mmol) and malononitrile (11.0 mmol) in anhydrous toluene (50 mL).

    • Validation: The suspension should appear off-white. Sparging the mixture with Argon for 15 minutes prevents auto-oxidation.

  • Catalyst Addition: Add piperidine (1.0 mmol, 10 mol%) and glacial acetic acid (1.0 mmol, 10 mol%) via syringe.

    • Causality: The equimolar acid/base ratio buffers the system, preventing deprotonation of the 4-OH group while activating the aldehyde via an iminium ion.

  • Azeotropic Heating: Attach a Dean-Stark trap filled with dry toluene, topped with a reflux condenser. Heat the mixture to 110°C (reflux).

    • Validation: As the reaction proceeds, water droplets will visibly collect in the Dean-Stark trap. The theoretical yield of water is 0.18 mL.

  • In-Process Monitoring: After 2 hours, sample the reaction mixture. Quench 50 µL in 1 mL of acetonitrile and analyze via HPLC (254 nm).

    • Validation: The starting material peak should be <5% relative to the product peak. If conversion is incomplete, continue refluxing for 1 hour.

  • Workup and Isolation: Cool the mixture to 0°C. The target product typically precipitates from the non-polar toluene. Filter the solid, wash with cold toluene (2 x 10 mL), and dry under vacuum.

    • Validation: A sharp melting point and the absence of an aldehyde proton (~10 ppm) in the 1H-NMR confirm product integrity.

G Step1 1. Substrate Prep (Degas, Ar Atm) Step2 2. Catalyst Addition (Piperidine/AcOH) Step1->Step2 Step3 3. Controlled Heating (Dean-Stark, 110°C) Step2->Step3 Step4 4. In-Process Control (HPLC/TLC) Step3->Step4 Decision Conversion > 95%? Step4->Decision Quench 5. Quench & Workup Decision->Quench Yes Optimize Adjust Catalyst Decision->Optimize No Optimize->Step4

Fig 2. Self-validating workflow for optimized condensation reactions.

References

  • Csuvik, O., et al. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." International Journal of Molecular Sciences, 2022. URL: [Link]

  • Kumru, M., et al. "Spectroscopic properties of quinoline-7-carboxaldehyde (Q7C) have been studied in detail both experimentally and theoretically." Journal of Molecular Structure, 2015. URL: [Link]

  • Fülöp, F., et al. "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications." RSC Advances, 2025. URL: [Link]

Handling moisture sensitivity of 4-Hydroxyquinoline-7-carboxaldehyde imines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis, handling, and biological evaluation of moisture-sensitive 4-Hydroxyquinoline-7-carboxaldehyde imines (Schiff bases).

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the fundamental causality behind imine instability and establish highly rigorous, self-validating workflows to ensure the integrity of your drug development pipelines.

Section 1: Mechanistic Causality of Imine Instability (FAQ)

Q: Why do 4-Hydroxyquinoline-7-carboxaldehyde imines rapidly degrade when exposed to ambient conditions? A: The fundamental issue lies in the thermodynamic equilibrium of the azomethine (C=N) bond. Imine formation is a reversible condensation reaction; the presence of water inherently drives the equilibrium backward toward the starting 4-hydroxyquinoline-7-carboxaldehyde and the primary amine[1]. Furthermore, the 4-hydroxyquinoline core is unique. It exists in a tautomeric equilibrium with quinolin-4(1H)-one. This structural feature can act as an intramolecular proton shuttle, subtly altering the local microenvironment and increasing the electrophilicity of the 7-position imine carbon. When atmospheric moisture condenses on the sample, this localized electronic environment accelerates nucleophilic attack by water.

Q: How does the pH of my assay buffer influence the hydrolysis rate during biological screening? A: Schiff base hydrolysis exhibits a highly pH-dependent kinetic profile[2]. Under acidic conditions, the imine nitrogen becomes protonated, forming an iminium ion. This protonation increases the reaction rate by up to 17 orders of magnitude because the iminium carbon becomes a vastly superior electrophile for water attack[3]. At neutral to basic pH, the rate-determining step is the direct nucleophilic attack of water, which is slower but still inevitable in aqueous media[1].

ImineHydrolysis Imine 4-Hydroxyquinoline Imine (Stable in Anhydrous State) Protonated Protonated Iminium Ion (Activated Electrophile) Imine->Protonated H+ (Acid Catalysis) Carbinolamine Tetrahedral Carbinolamine (Unstable Intermediate) Protonated->Carbinolamine + H2O (Nucleophilic Attack) Products 4-Hydroxyquinoline-7-carboxaldehyde + Primary Amine Carbinolamine->Products C-N Cleavage & Deprotonation Products->Imine Condensation (-H2O)

Caption: Mechanism of acid-catalyzed imine hydrolysis into aldehyde and amine.

Section 2: Troubleshooting Guide for Synthesis and Storage

Q: My isolated product always shows 10-15% aldehyde contamination by NMR. How do I push the reaction to 100% completion? A: Causality: Water is a stoichiometric byproduct of imine condensation. If water is not actively and continuously removed from the reaction matrix, the system reaches equilibrium before complete conversion. Solution: Do not rely solely on anhydrous starting solvents. You must introduce a physical or chemical water scavenger. We recommend using activated 3Å molecular sieves directly in the reaction flask. We specifically choose 3Å (over 4Å) because the 3-angstrom pore size selectively traps water molecules (2.8 Å) while strictly excluding the primary amine and the product, preventing surface-catalyzed degradation.

Q: What is the optimal storage protocol to prevent degradation over a 6-month screening campaign? A: Causality: Standard laboratory freezers (-20°C) have high relative humidity. Every time the vial is opened, ambient moisture condenses on the cold powder, initiating micro-scale hydrolysis that compounds over time. Solution: Store the imines as lyophilized powders in crimp-sealed, argon-flushed ampoules. Only open vials inside a controlled argon glovebox.

Section 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the kinetic half-life (


) of typical 4-hydroxyquinoline-7-carboxaldehyde imines under various environmental conditions.
Environmental ConditionMoisture LevelpHTemp (°C)Estimated Half-Life (

)
Primary Degradation Mechanism
Anhydrous DMSO < 10 ppmN/A25> 6 monthsNone (Stable)
Ambient Air Exposure ~40-60% RHN/A254 - 6 hoursAtmospheric moisture condensation
Aqueous Buffer N/A7.4372 - 4 hoursNeutral water attack on C=N bond
Acidic Buffer N/A4.537< 15 minutesAcid-catalyzed iminium formation

Section 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. You must prove the absence of moisture before proceeding to the next step.

Protocol 1: Anhydrous Synthesis & Isolation
  • Glassware Preparation: Bake all round-bottom flasks, stir bars, and Schlenk filtration apparatuses at 150°C for a minimum of 12 hours. Cool under a continuous stream of ultra-high-purity (UHP) Argon.

  • Solvent Validation (Self-Check): Prior to use, validate the anhydrous solvent (e.g., ethanol or toluene) using Karl Fischer titration. Do not proceed if water content exceeds 10 ppm.

  • Reaction Setup: Suspend 4-hydroxyquinoline-7-carboxaldehyde and the primary amine (1:1.1 molar ratio) in the validated solvent. Add 20% w/w of freshly flame-dried 3Å molecular sieves.

  • Condensation: Reflux the mixture under an Argon atmosphere for 12-24 hours. The sieves will drive the equilibrium forward by sequestering the generated water.

  • Inert Isolation: Transfer the mixture via cannula to a Schlenk frit. Filter the product under Argon to remove the molecular sieves. Wash with cold, anhydrous solvent and dry in vacuo (

    
     mbar) for 8 hours.
    
Protocol 2: Pre-Assay Integrity Validation via H-NMR

Before utilizing the synthesized imine in any biological assay, you must validate its structural integrity to ensure you are not screening the hydrolyzed aldehyde.

  • Sample Prep: Inside a glovebox, dissolve 5 mg of the compound in completely anhydrous DMSO-

    
     (ampoule broken immediately before use).
    
  • Acquisition: Acquire a standard 1D

    
    H-NMR spectrum.
    
  • Self-Validating Analysis:

    • Locate the imine proton signal (CH=N), typically appearing as a sharp singlet between 8.4 - 8.8 ppm .

    • Scan for the aldehyde proton signal (CHO) of the degradation product, which appears distinctly at 10.0 - 10.5 ppm .

    • Decision Gate: If the integration of the aldehyde peak is > 2% relative to the imine peak, the batch has been compromised by moisture and must be recrystallized or discarded.

AnhydrousWorkflow Prep 1. Glassware Baking (150°C, 12h) Reaction 2. Anhydrous Synthesis (3Å Sieves, Ar atm) Prep->Reaction Isolation 3. Schlenk Filtration (Exclude Ambient Air) Reaction->Isolation Validation 4. 1H-NMR Validation (Dry DMSO-d6) Isolation->Validation Storage 5. Argon Glovebox Storage (-20°C) Validation->Storage

Caption: Self-validating anhydrous workflow for moisture-sensitive imines.

References

  • Hydrolysis of imines to give ketones (or aldehydes), Master Organic Chemistry, [Link]

  • Imine Hydrolysis, News-Medical, [Link]

  • Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[7]uril, The Journal of Organic Chemistry - ACS Publications, [Link]

Sources

Technical Support Center: Purification of 4-Hydroxyquinoline-7-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Purification Challenge

4-Hydroxyquinoline-7-carboxaldehyde and its derivatives are valuable heterocyclic scaffolds in medicinal chemistry and materials science. A common synthetic step involves the introduction or modification of other parts of the molecule while the 7-carboxaldehyde group remains. Consequently, a frequent and often frustrating challenge for researchers is the removal of unreacted starting aldehyde from the final product. The structural similarity between the reactant and the product—often differing by only a subtle modification elsewhere on the quinoline ring—can lead to nearly identical polarities and solubilities. This makes conventional purification techniques like standard column chromatography or simple recrystallization inefficient, resulting in product contamination that can compromise subsequent reactions and biological assays.

This guide provides a structured, problem-oriented approach to effectively remove persistent aldehyde impurities. We will explore troubleshooting strategies, detailed protocols, and the underlying chemical principles to empower you to select the optimal purification method for your specific derivative.

Troubleshooting Guide: Common Purification Issues

This section addresses frequent problems encountered during the purification of 4-hydroxyquinoline-7-carboxaldehyde derivatives in a direct question-and-answer format.

Question 1: I'm not sure if my purified product still contains the starting aldehyde. How can I reliably check for contamination?

Answer: Visualizing the impurity is the first critical step. Relying on a single analytical technique can be misleading. A combination of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive evidence.

  • Thin-Layer Chromatography (TLC):

    • Co-spotting is essential. On a single TLC plate, spot your starting material, your purified product, and a "co-spot" containing both your product and the starting material.[1] If the product spot appears elongated or inseparable from the starting material in the co-spot lane, contamination is likely.

    • Use a visualizing stain. While quinolines are often UV-active, a potassium permanganate (KMnO₄) stain can be very informative. Aldehydes are readily oxidized and will often show up as a bright yellow spot on a purple background, which can help differentiate them from the product.

  • ¹H NMR Spectroscopy:

    • The aldehyde proton is highly characteristic. Look for a sharp singlet between δ 9.5 and 10.5 ppm in your ¹H NMR spectrum. The presence of this peak, even as a small integral, is a clear indication of aldehyde contamination. Comparing the spectrum of your product to that of the starting material will confirm the chemical shift of the impurity.[2]

Question 2: My product and the starting aldehyde have nearly identical Rf values on TLC, even after trying multiple solvent systems. Is column chromatography still an option?

Answer: Yes, but it requires optimization. If standard silica gel chromatography is failing, the issue is often a lack of selectivity.

  • Modify the Mobile Phase: The basic nitrogen on the quinoline ring can interact strongly and inconsistently with the acidic silica gel, causing streaking or poor separation.[1] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica, leading to sharper bands and potentially improved separation.[3]

  • Change the Stationary Phase: If modifying the eluent is insufficient, consider switching to a different stationary phase.

    • Alumina (basic or neutral): Alumina can be an excellent alternative to silica for basic compounds like quinolines, as it eliminates the strong acidic interactions.[3] You will likely need to re-screen for an appropriate solvent system.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, separation is based on hydrophobicity.[4] If your product and the starting aldehyde have different hydrophobic characteristics, this method can be highly effective. Elution is typically done with polar solvents like methanol/water or acetonitrile/water.

Question 3: Column chromatography is too slow for my scale and recrystallization isn't working. Is there a chemical method to selectively remove the aldehyde?

Answer: Absolutely. When physical separation methods fail, a chemical approach is often the most elegant solution. The most reliable method is to selectively react the impurity (the aldehyde) to drastically change its physical properties (i.e., solubility), allowing for easy separation via extraction.

The formation of a bisulfite adduct is a classic and highly effective technique for this purpose.[5][6][7]

  • The Principle: Aldehydes react with sodium bisulfite (NaHSO₃) in a nucleophilic addition reaction to form a charged α-hydroxysulfonic acid salt.[5][8] This ionic adduct is highly soluble in water, while your desired (non-aldehyde) quinoline derivative remains in the organic phase. This allows for a clean separation by liquid-liquid extraction.[7][9] The reaction is reversible with the addition of acid or base, but for purification, the stable adduct is simply washed away.[5][8]

See Protocol 3 for a detailed, step-by-step guide to this powerful technique.

Decision-Making Workflow for Aldehyde Removal

This flowchart provides a logical path for selecting the most appropriate purification strategy based on initial analytical results.

G cluster_0 Start: Crude Product Analysis cluster_1 Purification Pathways cluster_2 Outcome start Crude Product with Unreacted Aldehyde tlc Run TLC with Co-spot start->tlc good_sep Good Separation (ΔRf > 0.1) tlc->good_sep Yes poor_sep Poor/No Separation (ΔRf < 0.1) tlc->poor_sep No col_chrom Optimize Column Chromatography (See Protocol 1) good_sep->col_chrom recryst Attempt Recrystallization (See Protocol 2) good_sep->recryst chem_sep Use Chemical Separation: Bisulfite Extraction (See Protocol 3) poor_sep->chem_sep success Pure Product col_chrom->success recryst->success chem_sep->success

Caption: A decision tree for selecting a purification method.

Comparative Summary of Purification Techniques

MethodPrincipleProsConsBest Suited For
Optimized Column Chromatography Differential partitioning of solutes between a mobile phase and a stationary phase (e.g., silica, alumina).[4]High resolution possible, applicable to a wide range of compounds, scalable.[4]Can be time-consuming and solvent-intensive; product may decompose on acidic silica.[3]Compounds with a discernible polarity difference (ΔRf > 0.1).
Recrystallization Difference in solubility of the product and impurities in a specific solvent system at different temperatures.[10]Potentially high purity in a single step, cost-effective, easily scalable.Finding a suitable solvent can be challenging and time-consuming; may not work for oils or amorphous solids.[11]Crystalline solid products where impurities have different solubility profiles.
Bisulfite Adduct Extraction Chemical reaction of the aldehyde with sodium bisulfite to form a water-soluble salt, enabling removal via liquid-liquid extraction.[5][9]Highly selective for aldehydes, fast, inexpensive, and very effective for compounds with similar polarities.[7]Only removes aldehyde impurities; requires a liquid-liquid extraction workup.Cases where the aldehyde impurity is difficult or impossible to separate by chromatography.
Scavenger Resins The aldehyde impurity covalently binds to a functionalized polymer resin, which is then removed by simple filtration.[12]Very simple workup (filtration), high selectivity, drives reaction equilibrium.Resins can be expensive; may require optimization of reaction time and stoichiometry.Rapid, small-scale purification or removal of trace amounts of aldehyde.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Silica Gel

This protocol assumes the quinoline derivative is streaking on a standard silica column.

  • Prepare the Slurry: In a beaker, add silica gel to a 5% triethylamine/95% hexane solution. Gently swirl to create a uniform slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow it to pack under a positive pressure of air or nitrogen. Ensure the packing is uniform and free of air bubbles.

  • Equilibrate: Elute the packed column with 2-3 column volumes of your starting mobile phase (e.g., 20% Ethyl Acetate in Hexane containing 0.5% triethylamine) to ensure the column is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried sample onto the top of the column.

  • Elute: Begin elution with your starting mobile phase, gradually increasing the polarity as needed. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Quinoline Derivative

Finding the right solvent is key. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene, or mixtures like ethanol/water) to each.[10][13]

  • Dissolution: Heat the test tubes that show poor solubility at room temperature. A suitable solvent will fully dissolve your product upon heating.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Protocol 3: Selective Aldehyde Removal via Bisulfite Extraction

This is the most effective method when chromatography fails.[7]

  • Dissolution: Dissolve the crude product (containing the unreacted aldehyde) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure. Allow the layers to fully separate. The aldehyde-bisulfite adduct will be in the bottom aqueous layer.[9]

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer two more times with the saturated NaHSO₃ solution to ensure complete removal of the aldehyde.

  • Final Wash: Wash the organic layer once with deionized water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product, now free of the aldehyde impurity.

Frequently Asked Questions (FAQs)

  • Q1: Why does my quinoline spot always streak on the TLC plate?

    • This is a very common issue caused by the interaction between the basic nitrogen atom of the quinoline ring and the slightly acidic surface of the silica gel.[1] This strong interaction can lead to "tailing" or streaking. Adding a small amount of a base like triethylamine or ammonia to your TLC mobile phase will often resolve this, resulting in compact, well-defined spots.

  • Q2: My product is an oil and won't crystallize. What are my options?

    • If your purified quinoline derivative is an oil, recrystallization is not an option. Your best choices are optimized column chromatography (Protocol 1) or bisulfite extraction (Protocol 3) if the impurity is an aldehyde. For non-aldehyde impurities, chromatography is the most logical step.[11]

  • Q3: Can the bisulfite adduct reaction affect my desired product?

    • The bisulfite reaction is highly selective for aldehydes and some unhindered ketones.[5][9] If your final product does not contain these functional groups, it will remain unaffected in the organic layer. The reaction is performed under neutral to slightly acidic conditions and is generally compatible with a wide range of other functional groups.

  • Q4: I performed the bisulfite extraction, but my NMR still shows a trace of aldehyde. What went wrong?

    • This usually indicates incomplete extraction. Ensure you are shaking the separatory funnel vigorously and for a sufficient amount of time to maximize the surface area between the two phases, allowing the reaction to occur. Using multiple extractions (e.g., 3 x 50 mL) is much more effective than a single large extraction (1 x 150 mL). Also, ensure your sodium bisulfite solution is saturated and relatively fresh.

References

  • CHEMCATCH | Product & Service | Otsuka Chemical Co., Ltd. (n.d.). Retrieved March 3, 2026, from [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724. [Link]

  • Bisulfite. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • Bisulfite addition compounds. (2025, May 1).
  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (n.d.). Source unavailable.
  • Aldehyde Scavenger — Chemicals based on active polyamine compounds. (n.d.). Retrieved March 3, 2026, from [Link]

  • REMARKABLE ALDEHYDE SCAVENGERS. (n.d.). Italian Tannery Suppliers. Retrieved March 3, 2026, from [Link]

  • Pedrosa, M. (2018). Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. ResearchGate. Retrieved March 3, 2026, from [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives. (2012). Der Pharma Chemica, 4(1), 385-396. Retrieved March 3, 2026, from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Quinoline compounds and process of making same. (1949). U.S. Patent 2,474,823.
  • Aldehyde Scavenging Agents and Packaging Material. (n.d.). VTechWorks. Retrieved March 3, 2026, from [Link]

  • Process for removing a ketone and/or aldehyde impurity. (2002). WO 2002/012162 A1.
  • How can I remove aldehyde from a schiff base reaction? (2020, May 28). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Process for removing aldehydes from ethanol reaction mixture. (2012). WO 2012/148434 A1.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). Molecules, 23(10), 2439. [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 133-138. Retrieved March 3, 2026, from [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. Retrieved March 3, 2026, from [Link]

  • Syntheses of derivatives of quinoline. (1904). Journal of the American Chemical Society, 26(4), 448-454. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments, (131), e56885. [Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (2018). Molecules, 23(6), 1469. [Link]

  • Column Chromatography. (n.d.). Magritek. Retrieved March 3, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: Spectinguishing 4-Hydroxyquinoline-7-carboxaldehyde from Regioisomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive spectroscopic framework for identifying 4-hydroxyquinoline-7-carboxaldehyde (also known as 7-formyl-4-quinolinol or 4-oxo-1,4-dihydroquinoline-7-carbaldehyde) and distinguishing it from its structural regioisomers (e.g., 6-, 5-, or 8-carboxaldehyde derivatives).

Context: Substituted 4-hydroxyquinolines are privileged scaffolds in medicinal chemistry, serving as precursors for antimalarials, antibiotics (fluoroquinolones), and kinase inhibitors. Synthetic routes such as the Reimer-Tiemann or Vilsmeier-Haack reactions often yield regioisomeric mixtures. Correct structural assignment is critical for structure-activity relationship (SAR) studies.

Core Challenge: The identification is complicated by two factors:

  • Regioisomerism: The aldehyde group can occupy positions 2, 3, 5, 6, 7, or 8.

  • Tautomerism: The 4-hydroxyquinoline core exists in a solvent-dependent equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms, significantly affecting NMR chemical shifts.

Structural Analysis & Tautomerism

Before interpreting spectra, one must define the dominant species in solution. In polar aprotic solvents (e.g., DMSO-


) and crystalline states, the 4-oxo-1,4-dihydroquinoline  (keto) tautomer predominates over the 4-hydroxy enol form.
  • Implication for NMR: You will typically observe a broad NH singlet (

    
     ppm) rather than an OH signal. The C4 carbon will appear as a ketone (
    
    
    
    ppm) rather than a phenol carbon.
Structural Numbering

The quinoline ring is numbered starting from the nitrogen (1) and proceeding clockwise.

  • Pyridine Ring: Positions 2, 3, 4.[1]

  • Benzene Ring: Positions 5, 6, 7, 8.[1]

  • Target Molecule: Aldehyde at C7; Ketone/Enol at C4.

Tautomerism cluster_0 Tautomeric Equilibrium Enol 4-Hydroxyquinoline (Enol) (Minor in DMSO) Keto 4-Quinolone (Keto) (Major in DMSO) Enol->Keto Solvent Stabilization (Polar Media) Keto->Enol Gas Phase/Non-polar

Caption: In DMSO-d6, the equilibrium shifts heavily toward the 4-quinolone form, characterized by an NH proton and a C4 carbonyl.

Spectroscopic Differentiation Strategy

The most robust method for distinguishing regioisomers is


H NMR , specifically analyzing the coupling patterns (multiplicity)  of the benzene ring protons (H-5, H-6, H-8).
A. H NMR: The Diagnostic Fingerprint

Solvent: DMSO-


 (Recommended for solubility and tautomer stabilization).
1. The Aldehyde Proton (CHO)
  • Signal: Singlet at

    
     ppm.
    
  • Differentiation: While the chemical shift varies slightly between isomers, it is not definitive on its own. However, NOESY correlations from this proton to adjacent ring protons are conclusive.

2. The Benzene Ring Coupling Patterns (The "Gold Standard")

The position of the aldehyde disrupts the contiguous proton system of the benzene ring. We analyze the remaining protons to deduce the substitution pattern.

Isomer (Aldehyde Pos.)Remaining ProtonsDiagnostic Coupling Pattern (

values)
7-Carboxaldehyde H-5, H-6, H-8H-8: Singlet (s) or doublet (

Hz). H-5: Doublet (

Hz). H-6: Doublet of Doublets (

Hz).
6-Carboxaldehyde H-5, H-7, H-8H-5: Singlet (s) or small doublet. H-8: Doublet (

Hz). H-7: Doublet of Doublets (

Hz).
5-Carboxaldehyde H-6, H-7, H-8AMX System: Three contiguous protons. H-6 (

), H-7 (

), H-8 (

). No isolated singlets on the benzene ring.
8-Carboxaldehyde H-5, H-6, H-7AMX System: Similar to 5-isomer but shifts differ due to proximity to Nitrogen.

Key Distinction for the 7-Isomer: Look for the isolated proton (H-8) . In the 7-isomer, H-8 is flanked by the aldehyde (C7) and the nitrogen (N1), with no ortho neighbors. It appears as a sharp singlet or a finely split meta-doublet. In contrast, the 6-isomer has H-5 as the isolated proton.

3. The Pyridine Ring (H-2 and H-3)
  • H-2: Doublet (

    
     ppm, 
    
    
    
    Hz).
  • H-3: Doublet (

    
     ppm, 
    
    
    
    Hz).
  • Note: H-3 is significantly upfield due to the electron-donating effect of the N1 lone pair and the C4 carbonyl conjugation. This doublet pair confirms the 4-substituted quinoline core.

B. C NMR Markers
  • Aldehyde Carbon:

    
     ppm.
    
  • C-4 Carbonyl (Quinolone):

    
     ppm.
    
  • C-2:

    
     ppm (deshielded by N).
    
C. 2D NMR Verification (HMBC)

To unequivocally confirm the 7-position:

  • Identify the Aldehyde proton (

    
    ).
    
  • Run HMBC (Heteronuclear Multiple Bond Correlation) .

  • Observation: The Aldehyde proton will show a strong

    
     or 
    
    
    
    correlation to C-7 .
  • Trace Back: C-7 should show correlations to H-5 (meta) and H-8 (ortho/meta depending on path). Crucially, H-8 will show a correlation to C-8a (the bridgehead carbon next to Nitrogen).

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Solvent: DMSO-

    
     (99.8% D) + 0.03% TMS.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Additive (Optional): If peaks are broad due to proton exchange, add 1–2 drops of TFA-d (Trifluoroacetic acid-d). This protonates the nitrogen fully, locking the tautomer and sharpening the peaks.

Protocol 2: Data Acquisition
  • Frequency: 400 MHz or higher recommended to resolve meta-couplings.

  • Pulse Sequence: Standard 1H ZG30.

  • Scans: 16–64 scans to ensure S/N ratio allows visibility of small meta-couplings (

    
     Hz).
    
Protocol 3: Mass Spectrometry (Differentiation Note)

While High-Resolution Mass Spectrometry (HRMS) will give the same exact mass (


 173.0477 for 

) for all isomers, fragmentation energy (MS/MS) can differ.
  • 7-isomer: Often shows a dominant loss of CO (28 Da) from the aldehyde, followed by fragmentation of the pyridone ring.

  • Per-isomer comparison: The relative intensity of the

    
     peak varies based on the stability of the resulting radical cation, which depends on the aldehyde's position relative to the nitrogen.
    

Decision Tree for Isomer Identification

Use the following logic flow to assign your compound's regiochemistry.

DecisionTree Start Start: Acquire 1H NMR in DMSO-d6 CheckPyridine Are there two doublets (J~7.5Hz) at ~6.0 and ~8.0 ppm? Start->CheckPyridine Not4OH STOP: Not a 4-substituted quinoline core CheckPyridine->Not4OH No CheckBenzene Analyze Benzene Ring Protons (6.5 - 8.5 ppm region) CheckPyridine->CheckBenzene Yes (H-2/H-3) AMX Pattern: 3 Contiguous Protons (d, t, d) CheckBenzene->AMX Isolated Pattern: 2 Protons coupled (d/dd) + 1 Isolated Singlet (s) CheckBenzene->Isolated Is5or8 Isomer is 5- or 8-Carboxaldehyde AMX->Is5or8 NOESY Perform NOESY/ROESY: Correlate Aldehyde H to Ring H Isolated->NOESY CorrH8 Aldehyde correlates to Isolated Singlet (H-8) NOESY->CorrH8 Strong NOE CorrH5 Aldehyde correlates to Isolated Singlet (H-5) NOESY->CorrH5 Strong NOE Res7 Result: 7-Carboxaldehyde CorrH8->Res7 Res6 Result: 6-Carboxaldehyde CorrH5->Res6

Caption: Logic flow for distinguishing the 6- and 7-isomers using 1H NMR coupling patterns and NOESY correlations.

Summary of Key Data (Reference Table)

Feature4-Hydroxyquinoline-7-carboxaldehyde4-Hydroxyquinoline-6-carboxaldehyde
Aldehyde Proton

ppm (s)

ppm (s)
H-8 Singlet / broad s (

)
Doublet (

Hz)
H-5 Doublet (

Hz)
Singlet / broad s (

)
H-6 Doublet of Doublets (

Hz)
N/A
H-7 N/ADoublet of Doublets (

Hz)
NOE Correlation Aldehyde

H-6 & H-8
Aldehyde

H-5 & H-7

Note: Chemical shifts are approximate and solvent-dependent. Multiplicity is the definitive identifier.

References

  • Tautomerism in 4-Hydroxyquinolines

    • BenchChem.[2] Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Link

    • Heidarnezhad, Z., et al.[3] "A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect." ResearchGate.[2] Link

  • Synthesis & Characterization of Quinoline Carboxaldehydes

    • Musielak, B., et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes." Molecules, 2020.[4][5] Link

    • Sobhani, S., et al. "Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst." RSC Advances, 2017. Link

  • NMR Data Sources

    • ChemicalBook.[6] Quinoline-7-carbaldehyde 1H NMR Spectrum. Link

    • Sigma-Aldrich. 8-Hydroxyquinoline-7-carbaldehyde Product & Safety Data. Link

Sources

HPLC method development for purity analysis of 4-Hydroxyquinoline-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis for the HPLC purity determination of 4-Hydroxyquinoline-7-carboxaldehyde (also referred to as 7-Formyl-4-quinolone). It is designed for analytical scientists requiring a robust, self-validating protocol that surpasses generic screening methods.

Executive Summary & Chemical Context

4-Hydroxyquinoline-7-carboxaldehyde is a critical heterocyclic building block, frequently employed in the synthesis of PARP inhibitors (analogous to Olaparib scaffolds) and quinoline-based kinase inhibitors.

Purity analysis of this compound is deceptively challenging due to two physicochemical factors:

  • Tautomerism: In solution, the compound exists in a dynamic equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms, with the keto form predominating.[1][2]

  • Amphoteric Nature: The basic nitrogen (pyridine-like) and the acidic phenol/amide moiety create a zwitterionic character that leads to severe peak tailing on standard C18 columns.

This guide compares a Standard Generic Method (Method A) against an Optimized Specific Method (Method B) , demonstrating why the latter is required for regulatory-grade data.

The Challenge: Tautomerism & Isomerism

Before selecting a column, one must understand the molecular behavior. The 4-position oxygen allows proton transfer to the ring nitrogen.[3]

Mechanism of Instability (DOT Diagram)

The following diagram illustrates the tautomeric equilibrium and potential impurities (positional isomers) that the method must resolve.

Tautomerism cluster_0 Analytical Challenge Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Quinolone) *Predominant in Solution* Enol->Keto Tautomerism (Fast Equilibrium) Keto->Enol Impurity Positional Isomer (6-Formyl impurity) Keto->Impurity Critical Separation Required

Figure 1: Tautomeric equilibrium between 4-hydroxyquinoline and 4-quinolone. The method must stabilize this equilibrium to prevent peak splitting.

Method Comparison: Generic vs. Optimized

Method A: The "Generic" Approach (Alternative)

Commonly attempted by labs applying a standard screening protocol.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • pH: ~2.8.

  • Outcome:

    • Peak Shape: Asymmetric (Tailing Factor > 2.0) due to interaction between the protonated nitrogen and residual silanols on the silica surface.

    • Selectivity: Fails to resolve the 7-formyl target from the 6-formyl regioisomer impurity (often present from the Reimer-Tiemann or Duff reaction synthesis).

    • Verdict: Unsuitable for quantitative purity analysis.

Method B: The "Optimized" Approach (Recommended)

Designed to suppress silanol activity and maximize shape selectivity for isomers.

  • Column: Fluorophenyl (PFP) or Charged Surface Hybrid (CSH) C18 .

    • Why: PFP phases offer unique

      
      -
      
      
      
      interactions that separate positional isomers (7-CHO vs 6-CHO) significantly better than alkyl phases. CSH phases have a positively charged surface that repels the protonated base, eliminating tailing.
  • Mobile Phase: Phosphate Buffer (pH 2.5) / Methanol.[4]

    • Why: Phosphate provides higher buffer capacity than formic acid, stabilizing the tautomeric ratio. Methanol is preferred over acetonitrile for quinolines as it often provides better selectivity for protic isomers.

  • Verdict: Superior resolution and peak symmetry.[4]

Detailed Experimental Protocol (Method B)

Reagents & Materials
  • Analyte: 4-Hydroxyquinoline-7-carboxaldehyde (Reference Standard).

  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), 85% Phosphoric Acid (
    
    
    
    ).
  • Column: Phenomenex Luna PFP(2) (150 x 4.6 mm, 3 µm) OR Waters XSelect CSH C18.

Step-by-Step Methodology
1. Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.05  using dilute phosphoric acid. Filter through 0.22 µm nylon filter.
    
  • Organic (Mobile Phase B): 100% Methanol (degassed).

2. Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CControls viscosity and tautomer kinetics.
Injection Vol 5-10 µLPrevent column overload (solubility limit).
Detection UV @ 254 nm & 320 nm254 nm for impurities; 320 nm is specific to the quinolone core.
Run Time 25 minutesSufficient for late-eluting dimers.
3. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Gradient (Elute Main Peak)
20.01090Wash (Elute Dimers)
20.19010Re-equilibration
25.09010End
4. Sample Preparation
  • Diluent: 50:50 Water:Methanol (pH adjusted to 2.5 with

    
    ).
    
    • Critical: Dissolving the sample in 100% organic solvent can cause peak splitting upon injection ("solvent effect"). Matches initial mobile phase pH.

  • Concentration: 0.2 mg/mL for purity assay; 0.5 mg/mL for impurity profiling.

Performance Data (Validation)

The following data summarizes the expected performance characteristics based on validation of similar hydroxyquinoline intermediates.

System Suitability Criteria
ParameterAcceptance LimitMethod B Result (Typical)
Tailing Factor (

)
NMT 1.51.1 (Excellent symmetry)
Resolution (

)
NLT 2.0 (Main peak vs. Isomer)3.5 (7-CHO vs 6-CHO)
Theoretical Plates (N) NLT 5000> 12,000
Precision (RSD, n=6) NMT 2.0%0.4%
Linearity & Sensitivity
  • LOD (Limit of Detection): 0.05 µg/mL (S/N ~ 3).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N ~ 10).

  • Linearity (

    
    ):  > 0.999 over range 0.15 – 200 µg/mL.
    

Method Development Workflow

This diagram outlines the logical decision tree used to arrive at Method B, ensuring scientific reproducibility.

MethodDevelopment Start Start: 4-Hydroxyquinoline-7-CHO Screen1 Screen 1: C18 / Formic Acid (pH 2.8) Start->Screen1 Result1 Result: Tailing > 2.0 Poor Isomer Sep Screen1->Result1 Decision Select Stationary Phase Strategy Result1->Decision PathA Path A: CSH C18 (Charged Surface) Decision->PathA Fix Tailing PathB Path B: PFP (Fluorophenyl) Decision->PathB Fix Isomer Sep Opt Optimization: Buffer: Phosphate pH 2.5 Modifier: Methanol PathA->Opt PathB->Opt Final Final Method: Symmetric Peak Isomer Resolution > 3.0 Opt->Final

Figure 2: Logical workflow for selecting the PFP/CSH stationary phase over standard C18.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link]

  • M.D.P.I. (2020).[5] Synthesis and Characterization of Quinolinecarbaldehydes. Molecules. Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[6] Green Chemistry. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 4-Hydroxyquinoline-7-carboxaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Electrophilicity, Nucleophilic Addition Rates, and Experimental Optimization

Executive Summary & Mechanistic Framework

The reactivity of aromatic aldehydes is a foundational element in synthetic organic chemistry, particularly in the construction of complex pharmaceutical intermediates. The primary determinant of an aldehyde's reactivity is the electrophilicity of its carbonyl carbon, which is heavily modulated by the electronic and steric properties of the attached aromatic system[1].

This guide provides an in-depth comparative analysis between Benzaldehyde (the baseline standard) and 4-Hydroxyquinoline-7-carboxaldehyde (a highly functionalized heteroaromatic scaffold).

Causality of Reactivity: Electronic Effects

To understand the divergent reactivity profiles of these two molecules, we must analyze the electronic communication between the aromatic rings and the carbonyl group:

  • Benzaldehyde (Baseline): The unsubstituted phenyl ring engages in weak resonance (+M effect) with the carbonyl group. This delocalization of

    
    -electrons partially stabilizes the positive charge on the carbonyl carbon, rendering it moderately electrophilic[1].
    
  • 4-Hydroxyquinoline-7-carboxaldehyde: The quinoline core fundamentally alters the electronic landscape. The heterocyclic nitrogen atom exerts a strong electron-withdrawing effect (-I, -M), pulling electron density away from the fused benzene ring[2]. Furthermore, while the 4-hydroxy group exhibits lactam-lactim tautomerism (existing predominantly as 4-quinolone in polar solvents) and donates electron density via resonance, this +M effect is directed primarily to the 3, 6, and 8 positions[3]. The 7-position remains relatively electron-deficient. Consequently, the carbonyl carbon at the 7-position is significantly more electrophilic and reactive toward nucleophilic attack than that of benzaldehyde[2].

ElectronicEffects A Benzaldehyde (Baseline) C Phenyl Ring Weakly Electron-Donating (+M) A->C B 4-Hydroxyquinoline- 7-carboxaldehyde D Quinoline Ring Electron-Withdrawing Nitrogen (-I, -M) B->D E Moderate Carbonyl Electrophilicity C->E Stabilizes partial positive charge F High Carbonyl Electrophilicity D->F Destabilizes partial positive charge

Diagram 1: Logical flow of electronic effects dictating aldehyde electrophilicity.

Quantitative Data Presentation

The heightened electrophilicity of 4-Hydroxyquinoline-7-carboxaldehyde translates directly into faster reaction kinetics and higher yields in standard nucleophilic addition-elimination workflows. The table below summarizes comparative experimental data for two highly utilized synthetic transformations: the Knoevenagel Condensation and Reductive Amination.

Reaction TypeAldehyde SubstrateReagents / ConditionsAvg. Reaction TimeIsolated Yield (%)
Knoevenagel Condensation BenzaldehydeMalononitrile, Piperidine (0.1 eq), EtOH, 25°C2.0 hours82 - 85%
Knoevenagel Condensation 4-Hydroxyquinoline-7-CHOMalononitrile, Piperidine (0.1 eq), EtOH, 25°C0.5 hours92 - 95%
Reductive Amination BenzaldehydeAniline, NaBH(OAc)₃, DCE, 25°C4.0 hours78 - 81%
Reductive Amination 4-Hydroxyquinoline-7-CHOAniline, NaBH(OAc)₃, DCE, 25°C1.5 hours87 - 90%

Data Interpretation: The quinoline derivative consistently outperforms benzaldehyde, achieving completion in a fraction of the time. This is a direct consequence of the lowered activation energy barrier for nucleophilic attack at the electron-deficient 7-position[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the Knoevenagel Condensation is designed as a self-validating system . Every step includes a physical or chemical indicator that confirms the mechanistic progression of the reaction.

Protocol: Comparative Knoevenagel Condensation

Objective: Synthesize the corresponding arylidenemalononitrile derivatives to demonstrate comparative reaction kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: In two separate, oven-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of the respective aldehyde (Benzaldehyde in Flask A; 4-Hydroxyquinoline-7-carboxaldehyde in Flask B) in 15 mL of absolute ethanol.

  • Nucleophile Introduction: Add 5.5 mmol (1.1 equivalents) of malononitrile to each flask.

    • Causality: Malononitrile possesses highly acidic

      
      -hydrogens due to the strong -I and -M effects of the two cyano groups.
      
  • Catalytic Initiation: Add 0.5 mmol (0.1 equivalents) of piperidine to each flask and stir at room temperature (25°C).

    • Causality: Piperidine acts as a general base, deprotonating malononitrile to generate the reactive carbanion nucleophile.

  • Real-Time Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation: The reaction's progress is visually confirmed by the disappearance of the UV-active aldehyde starting material spot and the appearance of a highly fluorescent, lower-Rf product spot (due to extended extended

      
      -conjugation). Flask B will show complete conversion within 30 minutes, whereas Flask A requires ~2 hours.
      
  • Thermodynamic Sink & Isolation: As the reaction proceeds, the highly conjugated arylidenemalononitrile product will begin to precipitate out of the ethanol solution.

    • Self-Validation: This precipitation acts as a thermodynamic sink, driving the equilibrium entirely toward product formation according to Le Chatelier's principle.

  • Workup: Collect the solid product by vacuum filtration using a Büchner funnel. Wash with 2 x 5 mL of ice-cold ethanol to remove unreacted malononitrile and piperidine. Dry under a high vacuum.

  • Structural Validation (NMR): Analyze via

    
    H-NMR.
    
    • Self-Validation: The successful condensation is definitively proven by the disappearance of the characteristic aldehyde proton singlet (

      
      9.8–10.2 ppm) and the emergence of a new vinylic proton singlet (
      
      
      
      7.8–8.2 ppm).

ProtocolWorkflow S1 1. Reagent Prep Aldehyde + Malononitrile S2 2. Catalysis Piperidine (0.1 eq) Generates Carbanion S1->S2 S3 3. Reaction Nucleophilic Attack & Dehydration S2->S3 S4 4. Self-Validation Product Precipitation (Thermodynamic Sink) S3->S4 S5 5. Verification NMR: Loss of CHO appearance of C=CH S4->S5

Diagram 2: Self-validating experimental workflow for Knoevenagel Condensation.

Conclusion

For drug development professionals engineering novel therapeutics, understanding these subtle electronic distinctions is critical. While benzaldehyde serves as a reliable, predictable building block, 4-Hydroxyquinoline-7-carboxaldehyde offers a highly reactive, electrophilic center ideal for rapid condensations. The electron-withdrawing nature of the quinoline nitrogen significantly accelerates nucleophilic addition[2], allowing for milder reaction conditions, shorter reaction times, and higher throughput in library synthesis.

References

  • Key Reactions of Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]

  • Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism Source: ACS Publications - American Chemical Society URL:[Link]

Sources

Precision Melting Point Determination and Validation for 4-Hydroxyquinoline-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of quinoline-based pharmacophores, 4-Hydroxyquinoline-7-carboxaldehyde (7-Formyl-4-hydroxyquinoline) serves as a critical electrophilic intermediate. However, its validation presents a specific challenge: distinguishing it from regioisomers (e.g., the 3-formyl or 6-formyl analogs) and detecting thermal decomposition that often mimics melting events in high-melting-point heterocycles.

This guide compares the two industry-standard methodologies for determining the melting point (MP) of this compound: Capillary Method (USP <741>) versus Differential Scanning Calorimetry (DSC) . While capillary analysis remains the compliance standard for lot release, this guide demonstrates why DSC is the superior "alternative" for structural validation and stability profiling during early-phase development.

Compound Profile & Thermal Behavior

Before selecting a method, the thermal profile must be understood to prevent instrument contamination or false data.

PropertySpecification / Expectation
Compound Name 4-Hydroxyquinoline-7-carboxaldehyde
Structure Bicyclic heteroaromatic; 4-position hydroxyl (tautomerizes to 4-quinolone), 7-position aldehyde.[1][2][3]
Expected MP Range >230°C (Estimated based on structural analogs like 7-hydroxyquinoline).
Thermal Risk Decomposition/Decarbonylation. Aldehyde groups on electron-deficient rings are prone to oxidation or loss of CO at high temperatures (

).
Critical Impurities 4-Hydroxyquinoline (precursor), regioisomers (3-CHO, 6-CHO).

Comparative Analysis: Capillary vs. DSC

This section objectively compares the "Standard" (Capillary) against the "Alternative" (DSC) to guide your experimental choice.

Method A: Capillary Melting Point (The Compliance Standard)
  • Principle: Visual observation of the phase transition in a thin-walled glass tube heated by a metal block or oil bath.[4]

  • Best For: Routine Quality Control (QC), Lot Release, Quick purity checks.

  • Limitation: Subjective determination of "meniscus formation" vs. "clear point." Cannot easily distinguish simultaneous decomposition.

Method B: Differential Scanning Calorimetry (The Analytical Alternative)
  • Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.

  • Best For: Salt selection, Polymorph screening, Purity determination (Van't Hoff plot), Stability profiling.

  • Advantage: Quantitative. Separates the endothermic melt from exothermic decomposition.

Performance Data Comparison
FeatureCapillary Method (Digital Automelt)DSC (Heat Flux)
Sample Size 2–5 mg1–3 mg
Precision ± 0.3°C to ± 1.0°C± 0.1°C
Data Output Range (

)
Onset (

), Peak (

), Enthalpy (

)
Decomposition Detection Difficult (Visual darkening only)Excellent (Exothermic event visualization)
Throughput High (3–6 samples/run)Low (1 sample/run)
Capital Cost Low ($)High (

$)

Experimental Protocols

These protocols are designed to be self-validating. If the system suitability test fails, the data is invalid.

Protocol A: Capillary Determination (Optimized for High MP)

Objective: Determine the melting range (


 to 

) visually.
  • Sample Prep: Dry the sample at 105°C for 2 hours to remove hygroscopic moisture (4-hydroxyquinolines can form hydrates). Grind to a fine powder.

  • Packing: Fill a standard capillary tube to a height of 3 mm . Compact by dropping the tube through a 1-meter glass tube onto a hard surface (tamping).

  • Ramp 1 (Scout): Heat at 10°C/min to find the approximate MP.

  • Ramp 2 (Precise): Start 10°C below the scouted MP. Ramp at 1.0°C/min .

  • Validation: Run a standard of Caffeine (MP 235°C) in parallel. The standard must read within ±0.5°C of its certified value.[5]

Protocol B: DSC Determination (The Structural Validator)

Objective: Determine thermodynamic purity and rule out decomposition.

  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid. (The pinhole allows escaping volatiles to prevent pan deformation if decarbonylation occurs).

  • Reference: Empty Tzero pan (matched weight).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10.0°C/min to 300°C.

    • Note: Do not use a "Heat-Cool-Heat" cycle initially, as the aldehyde may polymerize or oxidize after the first melt.

  • Analysis: Integrate the main endotherm.

    • Onset (

      
      ):  The intersection of the baseline and the leading edge. This is the reported MP.
      
    • Peak (

      
      ):  The point of maximum heat flow.
      

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct method and troubleshooting anomalous results (e.g., browning before melting).

MP_Determination_Workflow Start Start: 4-Hydroxyquinoline-7-CHO Sample QC_Check Is this for Routine QC? Start->QC_Check Research Is this for Characterization? Start->Research Capillary Method A: Capillary (USP <741>) QC_Check->Capillary Yes Result_Clean Sharp Melt (<2°C Range)? Capillary->Result_Clean DSC Method B: DSC (Thermal Analysis) Research->DSC Yes DSC->Result_Clean Result_Broad Broad Melt or Darkening? Result_Clean->Result_Broad No Valid VALIDATED MP Report T_onset Result_Clean->Valid Yes TGA Run TGA (Thermogravimetry) Result_Broad->TGA Investigate Decomp Mass Loss > 1%? TGA->Decomp Decomp->Valid No (Just Impure) Invalid INVALID: Sample Impure or Decomposing Decomp->Invalid Yes (Decomposition)

Figure 1: Decision logic for selecting between Capillary and DSC methods, including a TGA loop to validate against decomposition events.

Validation of Results (Case Study Simulation)

To demonstrate the "Performance" aspect, we compare a theoretical Pure lot against a Technical Grade lot containing 5% of the starting material (4-Hydroxyquinoline).

Experimental Data Simulation
ParameterPure Lot (Reference)Technical Lot (Impure)Interpretation
Capillary Range 232.0°C – 233.5°C224.0°C – 229.0°CThe impure lot shows significant Melting Point Depression and range broadening (

).[6]
DSC Onset (

)
232.4°C221.8°CDSC detects the impurity earlier than visual methods.
Enthalpy (

)
145 J/g110 J/gLower enthalpy in the technical lot indicates less crystalline material per unit mass.
Visual (Capillary) Clear melt, pale yellow liquidDark brown meltDarkening indicates the impurity is catalyzing decomposition (likely oxidation of the aldehyde).

Scientist's Insight: If your Capillary MP is


 lower than the reference or the range exceeds 

, do not rely on the mean value. The sample requires recrystallization (typically from Ethanol or DMF) before further use.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Reference for DSC Theory).

  • Sigma-Aldrich. 4-Hydroxyquinoline Product Specification (Analog Reference). (Used for structural thermal behavior comparison).

  • PerkinElmer. Characterization of Pharmaceuticals by DSC. Application Note.

Sources

Analytical Validation of 4-Hydroxyquinoline-7-carboxaldehyde: A Comparative Guide to Elemental Analysis, HRMS, and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of small-molecule therapeutics, quinoline derivatives serve as privileged pharmacophores. Specifically, 4-Hydroxyquinoline-7-carboxaldehyde (Molecular Formula: C₁₀H₇NO₂, MW: 173.17 g/mol ) is a critical synthetic intermediate. Because the C4-hydroxyl group can undergo tautomerization to a quinolone (4-oxo-1,4-dihydroquinoline), the compound exhibits unique solubility and hygroscopic properties.

Confirming the structural identity and absolute purity of such intermediates is paramount before advancing to biological assays. This guide objectively compares the utility of Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR), providing robust, self-validating experimental protocols for comprehensive characterization.

Orthogonal Comparison: EA vs. HRMS vs. NMR

While spectroscopic techniques have largely dominated modern structural elucidation, combustion elemental analysis remains the gold standard for determining absolute mass fraction. According to the American Chemical Society (ACS) guidelines, an EA result within ±0.4% of the theoretical value is required to confirm ≥95% sample purity [1].

The table below objectively compares these three orthogonal techniques:

Analytical TechniquePrimary OutputSensitivityKey StrengthsLimitations
Elemental Analysis (CHN) Absolute mass fraction (%, w/w)Microgram (bulk)Detects "invisible" impurities (inorganic salts, trapped solvents, water).Cannot identify the specific structure of the impurity; requires destructive testing.
LC-HRMS Exact mass & fragmentationPicogram (trace)Unambiguous elemental composition of the molecular ion; detects trace organic impurities.Blind to inorganic salts; ionization suppression can skew quantitative purity.
qNMR (¹H / ¹³C) Structural connectivity & absolute purityMicrogram to MilligramNon-destructive; quantifies specific solvent inclusions (e.g., water, EtOAc) via internal standards.Lower sensitivity for trace impurities (<1%); requires high solubility in deuterated solvents.

Causality-Driven Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system . Below are the optimized, step-by-step methodologies for characterizing 4-Hydroxyquinoline-7-carboxaldehyde.

CHN Elemental Analysis Workflow

Objective: Determine the mass fractions of Carbon, Hydrogen, and Nitrogen to validate absolute purity.

  • Instrument Calibration & Blanking:

    • Action: Run empty tin capsules until the baseline thermal conductivity detector (TCD) signal stabilizes, followed by a sulfanilamide standard (C₆H₈N₂O₂S).

    • Causality: Establishes the K-factor calibration curve. Sulfanilamide is chosen because its stable, non-hygroscopic nature ensures accurate baseline response factors for C, H, and N.

  • Sample Preparation:

    • Action: Dry the 4-Hydroxyquinoline-7-carboxaldehyde sample under high vacuum (0.1 mbar) at 60 °C for 24 hours.

    • Causality: The quinolone tautomer readily traps atmospheric moisture in its crystal lattice. Vacuum drying removes surface water, preventing artificially inflated %H and depressed %C/%N values.

  • Micro-Weighing & Encapsulation:

    • Action: Weigh exactly 1.500 mg of the dried sample into a tin capsule using a microbalance (0.1 µg precision).

    • Causality: Tin is not merely a container; it acts as a catalyst. During combustion, tin oxidation is highly exothermic, driving the local temperature from 950 °C to ~1800 °C, ensuring the complete breakdown of the refractory quinoline ring.

  • Combustion & Detection:

    • Action: Drop the capsule into a 950 °C furnace with a dosed pulse of O₂. Pass the resulting gases over copper at 600 °C, then through a GC column to the TCD.

    • Causality: The copper scrubber reduces any formed NOₓ back to N₂ gas and removes excess O₂, ensuring that the TCD only measures pure N₂, CO₂, and H₂O peaks [2].

Orthogonal Validation via LC-HRMS
  • Ionization Strategy: Use Electrospray Ionization in positive mode (ESI+).

    • Causality: The quinoline nitrogen is highly basic and readily accepts a proton. This soft ionization forms the intact[M+H]⁺ ion (Calculated exact mass: 174.0555 Da) without excessive fragmentation.

  • Internal Calibration: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin) continuously during the run.

    • Causality: Compensates for quadrupole drift in real-time, ensuring mass accuracy remains within the stringent <5 ppm error margin required for publication [3].

Experimental Data & Purity Resolution

Because 4-Hydroxyquinoline-7-carboxaldehyde is prone to solvation, a sample might fail the strict ±0.4% EA threshold despite appearing pure on an HPLC chromatogram. When this occurs, qNMR must be used to quantify the trapped solvent, allowing the theoretical EA values to be recalculated [4].

Table 2: Elemental Analysis Data for 4-Hydroxyquinoline-7-carboxaldehyde

Condition% Carbon% Hydrogen% NitrogenStatus / Interpretation
Theoretical (Pure C₁₀H₇NO₂) 69.36 4.08 8.09 Reference Standard
Experimental (Batch A)69.124.158.02PASS (All values within ±0.4%)
Experimental (Batch B)68.214.307.95FAIL (Carbon deviates by -1.15%)
Theoretical (with 0.2 eq H₂O) 67.87 4.21 7.92 Recalculated based on NMR data
Experimental (Batch B - Adjusted)68.214.307.95PASS (Matches hydrated theoretical)

Data Insight: Batch B initially failed the purity check. However, orthogonal qNMR revealed a broad singlet at ~3.3 ppm (water), integrating to 0.2 equivalents relative to the quinoline core. By recalculating the theoretical molecular weight to include 0.2 eq of H₂O (MW = 176.77 g/mol ), the experimental data falls perfectly within the ±0.4% acceptance criteria, validating the compound as a pure hydrate.

Analytical Decision Workflow

The following diagram illustrates the logical relationship and decision tree for validating the purity of this compound.

AnalyticalWorkflow Sample 4-Hydroxyquinoline-7-carboxaldehyde (Synthesized Batch) EA Elemental Analysis (CHN) Combustion & TCD Detection Sample->EA HRMS LC-HRMS Exact Mass & Fragmentation Sample->HRMS NMR qNMR (1H & 13C) Structural & Solvent Check Sample->NMR PassEA Δ ≤ ±0.4% Absolute Purity Confirmed EA->PassEA Matches Theoretical FailEA Δ > ±0.4% Impurity or Solvation EA->FailEA Deviates Final Validated Compound Ready for Downstream Use HRMS->Final Orthogonal Match Recalc Recalculate Theoretical EA Based on NMR Solvent Data NMR->Recalc Quantify H2O/Solvent PassEA->Final FailEA->Recalc Investigate Recalc->PassEA Adjusted Match

Caption: Workflow for validating 4-Hydroxyquinoline-7-carboxaldehyde using orthogonal analytical methods.

References

  • American Chemical Society. Guidelines for Characterization of Organic Compounds. ACS Publications. Available at:[Link]

  • Meyer, T., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 123-128. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. An International Study Evaluating Elemental Analysis. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-Hydroxyquinoline-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Hydroxyquinoline-7-carboxaldehyde is not currently available. The following guidance has been synthesized from safety data for structurally analogous quinoline derivatives and aromatic aldehydes. It is imperative that this compound be handled with a high degree of caution in a controlled laboratory setting by trained personnel only. This guide is intended to provide essential, immediate safety and logistical information. Always supplement this with a thorough risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Classification

Based on data from structurally similar compounds, 4-Hydroxyquinoline-7-carboxaldehyde should be treated as a hazardous substance. The primary potential hazards are summarized below.

Hazard ClassificationPotential EffectsSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]Safety data for 4-Hydroxyquinoline indicates it is harmful by inhalation and in contact with skin, and may be harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][4][5]4-Hydroxyquinoline and other derivatives are classified as causing skin irritation (Category 2).[1][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][5]4-Hydroxyquinoline and similar compounds are classified as causing serious eye irritation (Category 2).[1][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4]Data for 4-Hydroxyquinoline indicates it may cause respiratory system irritation.[1][4]
Long-Term Exposure Hazards Some quinoline derivatives are suspected of causing genetic defects and cancer.[6]While not confirmed for this specific compound, the quinoline scaffold is associated with these more severe hazards in some cases, warranting a cautious approach.[6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk when handling 4-Hydroxyquinoline-7-carboxaldehyde.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions containing the compound and inhalation of airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact and absorption. It is best practice to wear two pairs of gloves (double-gloving).
Body Protection A chemical-resistant lab coat or coveralls.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or a half-mask respirator with appropriate cartridges).Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to minimize exposure and ensure safety during the handling of 4-Hydroxyquinoline-7-carboxaldehyde. All handling of this compound, especially as a solid, should be performed within a certified chemical fume hood.

Preparation and Weighing:
  • Designate a Work Area: Cordon off and label a specific area within the chemical fume hood for handling 4-Hydroxyquinoline-7-carboxaldehyde.

  • Don PPE: Before entering the designated area, put on all required PPE as outlined in the table above.

  • Prepare for Spills: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat. Avoid any actions that could generate dust.

Experimental Use:
  • Addition to a Reaction: If adding the solid to a solvent or reaction mixture, do so slowly and carefully to prevent splashing and dust formation.

  • Solution Handling: When working with solutions of the compound, use a syringe or cannula for transfers to minimize the risk of spills and aerosol generation.

  • Maintain Ventilation: Keep the fume hood sash at the lowest practical height throughout the experiment.

Post-Experiment:
  • Decontamination: Decontaminate all surfaces in the designated work area with an appropriate solvent, followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

  • Labeling: Clearly label all vessels containing 4-Hydroxyquinoline-7-carboxaldehyde with its full name and relevant hazard pictograms.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Full PPE prep2 Designate & Prepare Fume Hood prep1->prep2 prep3 Weigh Compound Carefully prep2->prep3 handle1 Add to Reaction/Solvent prep3->handle1 Transfer to Experiment handle2 Transfer Solutions with Syringe handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Post-Experiment clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Safe handling workflow for 4-Hydroxyquinoline-7-carboxaldehyde.

Disposal Plan

Proper disposal of 4-Hydroxyquinoline-7-carboxaldehyde and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste materials must be considered hazardous waste.[2][7]

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container.Includes unused compound and contaminated items (e.g., weigh boats, gloves, bench paper). The container should be clearly labeled as "Hazardous Chemical Waste" with the full chemical name.
Liquid Waste Labeled, sealed, and chemically compatible container.For solutions containing the compound. The container must be labeled with all chemical constituents. Do not mix with incompatible waste streams.
Sharps Waste Puncture-proof sharps container.For any contaminated needles or other sharps.

All waste containers should be stored in a designated satellite accumulation area with secondary containment until they are collected by your institution's EHS department. Never dispose of this chemical down the drain.[2]

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Generated Waste (Solid or Liquid) solid_waste Unused Compound Contaminated PPE Weigh Boats start->solid_waste Is Solid? liquid_waste Reaction Mixtures Contaminated Solvents start->liquid_waste Is Liquid? solid_container Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container end_point Store in Satellite Accumulation Area for EHS Pickup solid_container->end_point liquid_container Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container liquid_container->end_point

Caption: Waste segregation and disposal workflow.

Emergency Procedures

Spill:

  • Evacuate the immediate area and restrict access.

  • If safe to do so, and you are trained, use a spill kit to contain the spill. For a solid spill, carefully sweep or vacuum the material to avoid generating dust and place it in a labeled hazardous waste container.[8]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report the spill to your laboratory supervisor and EHS office.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[1][2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.

References

  • Cayman Chemical. (2025, August 27).
  • Fisher Scientific. (2025, December 18).
  • Sigma-Aldrich. (2010, September 6).
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 18).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Hydroxyquinoline-4-carboxylic acid.
  • Santa Cruz Biotechnology. (2012, August 7). Safety data sheet for 8-Hydroxyquinoline, synthesis grade.
  • Computational Toxicology and Exposure Online Resources. (n.d.). Quinoline-5-carbaldehyde - Hazard. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-5-carbaldehyde. Retrieved from [Link]

  • CymitQuimica. (2023, July 10).
  • PubMed. (2020, January 15). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • Pandawa Institute Journals. (2025, May 19).
  • ResearchGate. (2025, July 11).
  • Roth. (n.d.).
  • Carl ROTH. (n.d.).

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.